1-(3-Fluorophenyl)cyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJCDUFTPVPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585508 | |
| Record name | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179411-84-8 | |
| Record name | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
CAS Number: 179411-84-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The document details its physicochemical properties, outlines a potential synthetic pathway with experimental protocols, and discusses its anticipated biological significance based on structurally related compounds.
Chemical and Physical Properties
This compound is a solid organic compound. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 179411-84-8 | [Internal Data] |
| Molecular Formula | C₁₁H₁₁FO₂ | [Internal Data] |
| Molecular Weight | 194.20 g/mol | [Internal Data] |
| Appearance | Solid | [Internal Data] |
| Purity | ≥90% | [1] |
| Isomeric SMILES | C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O | [1] |
| InChI Key | AHZJCDUFTPVPFM-UHFFFAOYSA-N | [Internal Data] |
Synthetic Pathway and Experimental Protocols
A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available materials. The key steps are the formation of the nitrile precursor followed by its hydrolysis.
Experimental Workflow
Caption: A two-step synthesis of this compound.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile (CAS: 179411-83-7)
This step involves the alkylation of 3-fluorophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis conditions.
Materials:
-
3-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 3-fluorophenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (5 equivalents).
-
Heat the mixture to 60°C and add 1,3-dibromopropane (1.2 equivalents) dropwise over 30 minutes.
-
Maintain the reaction at 60°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 1-(3-fluorophenyl)cyclobutanecarbonitrile by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to this compound
The nitrile intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[2][3][4][5][6] Both methods are effective, and the choice depends on the desired workup and potential for side reactions.
Acid-Catalyzed Hydrolysis Protocol:
-
Suspend 1-(3-fluorophenyl)cyclobutanecarbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).[4][5]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the carboxylic acid.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Base-Catalyzed Hydrolysis Protocol:
-
Dissolve 1-(3-fluorophenyl)cyclobutanecarbonitrile (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 6 M) to the mixture.[4]
-
Heat the solution to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively available in public literature, its structural motifs suggest potential applications in drug discovery. Structurally similar compounds, such as (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, have been investigated for their potential as anti-inflammatory agents and analgesics.[7] It is hypothesized that these compounds may interact with inflammatory pathways or pain receptors.[7]
For instance, some cyclobutane-containing compounds have shown interactions with cannabinoid receptors, which are integral to pain modulation and inflammation.[7] The fluorophenyl group is a common feature in many bioactive molecules and can influence properties such as metabolic stability and binding affinity to biological targets.
Hypothesized Signaling Pathway Involvement
Based on the activity of related compounds, a potential mechanism of action could involve the modulation of inflammatory signaling cascades.
Caption: Hypothesized inhibitory effect on a pro-inflammatory signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. The synthetic route via its nitrile precursor is a robust and scalable method. While further biological evaluation is required, the structural characteristics of this compound make it a promising candidate for the development of novel therapeutics, particularly in the areas of inflammation and pain management. Researchers are encouraged to explore its biological activities and potential mechanisms of action.
References
- 1. cenmed.com [cenmed.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. Buy (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid [smolecule.com]
Physicochemical Properties of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering key data and standardized experimental protocols to facilitate further investigation and application of this compound.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | [1] |
| Molecular Weight | 194.2 g/mol | [1] |
| Predicted Melting Point | 93.23 °C | [1] |
| Predicted Boiling Point | ~328.6 °C at 760 mmHg | [1] |
| Predicted Density | ~1.3 g/cm³ | [1] |
| pKa | No experimental data available | |
| Aqueous Solubility | No experimental data available | |
| LogP (Octanol-Water Partition Coefficient) | No experimental data available |
Experimental Protocols for Key Physicochemical Properties
To supplement the predicted data, this section details standardized experimental methodologies for determining the acid dissociation constant (pKa), aqueous solubility, and the octanol-water partition coefficient (LogP). These protocols are widely accepted and utilized in the pharmaceutical industry.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa of an acidic compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for its determination.[2]
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., sodium hydroxide), and the change in pH is monitored using a pH meter. The pKa is the pH at which the acid is 50% ionized.[3]
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration: Calibrate a pH meter with standard buffer solutions. Titrate the sample solution with a standardized solution of NaOH, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa can be determined from the pH at the half-equivalence point.[3]
Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)
Aqueous solubility is a fundamental property that affects a drug's bioavailability. The flask method is a standard procedure for determining the water solubility of substances.[4][5][6][7]
Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the resulting saturated solution is then determined by a suitable analytical method.
Methodology:
-
Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Shaking/Stirring: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for LogP determination.[9][10][11][12]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.[13]
Methodology:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure mutual miscibility does not affect the results.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add the second phase to a flask or vial.
-
Equilibration: Shake the mixture vigorously for a set period to allow for complete partitioning. Subsequently, allow the two phases to separate completely, often aided by centrifugation.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using an appropriate analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then calculated as the base-10 logarithm of P.[12][13]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the key physicochemical properties of this compound.
References
- 1. 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | CAS 179411-84-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. web.williams.edu [web.williams.edu]
- 4. books.google.cn [books.google.cn]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. Water Solubility | Scymaris [scymaris.com]
- 8. filab.fr [filab.fr]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. Shake Flask LogD | Domainex [domainex.co.uk]
- 13. acdlabs.com [acdlabs.com]
In-Depth Technical Guide: 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)cyclobutanecarboxylic acid is a synthetic small molecule belonging to the class of 1-arylcycloalkanecarboxylic acids. This class of compounds has garnered interest in medicinal chemistry due to the structural rigidity of the cyclobutane ring and the potential for diverse pharmacological activities conferred by the substituted phenyl group. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and the potential biological significance of this compound, with a focus on its plausible role as a modulator of the sigma-1 receptor.
Molecular Structure and Chemical Identifiers
The molecular structure of this compound consists of a central cyclobutane ring to which a 3-fluorophenyl group and a carboxylic acid moiety are attached at the same carbon atom.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value |
| IUPAC Name | 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
| CAS Number | 179411-84-8 |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| SMILES | C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O |
| InChI | InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. Please note that some of these values are predicted and may vary from experimentally determined data.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 93.23 °C (Predicted) | N/A |
| Boiling Point | ~328.6 °C at 760 mmHg (Predicted) | N/A |
| Density | ~1.3 g/cm³ (Predicted) | N/A |
Experimental Protocols: Representative Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a plausible and commonly employed synthetic route involves the preparation of the corresponding nitrile precursor, 1-(3-fluorophenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the carboxylic acid. The following is a representative, two-step experimental protocol based on established chemical transformations.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This step typically involves the reaction of 3-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.
Materials:
-
3-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluorophenylacetonitrile (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to this compound
This step involves the conversion of the nitrile group to a carboxylic acid through acidic or basic hydrolysis.
Materials:
-
1-(3-Fluorophenyl)cyclobutanecarbonitrile
-
Concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) solution
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl) (for acidification in case of basic hydrolysis)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure (Acidic Hydrolysis):
-
To a solution of 1-(3-fluorophenyl)cyclobutanecarbonitrile (1 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux (typically 100-120 °C).
-
Maintain the reflux for several hours to overnight, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathway
While direct biological studies on this compound are limited, the broader class of 1-phenylcycloalkanecarboxylic acid derivatives has been investigated as potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various ion channels and signaling proteins.
The binding of ligands, such as potentially this compound, to the σ1 receptor can trigger a cascade of downstream signaling events. A plausible signaling pathway initiated by the activation of the σ1 receptor is depicted below.
Caption: Hypothetical signaling pathway of this compound via the Sigma-1 receptor.
Experimental Workflow: Investigating Biological Activity
To validate the hypothesis that this compound acts as a σ1 receptor ligand and to characterize its functional effects, a structured experimental workflow is proposed.
Caption: Proposed experimental workflow for characterizing the biological activity of the compound.
Conclusion
This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. Its structural features suggest the potential for interaction with biological targets, with the sigma-1 receptor being a plausible candidate based on structure-activity relationships of analogous compounds. The provided representative synthesis protocol offers a viable route for its preparation. Future research should focus on the experimental validation of its physicochemical properties, a detailed characterization of its biological activity, and elucidation of its precise mechanism of action. Such studies will be instrumental in determining the therapeutic potential of this and related compounds.
Spectroscopic Profile of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included to guide researchers in their analytical workflows.
Compound Information
| Compound Name | This compound |
| CAS Number | 179411-84-8 |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established empirical rules and spectral databases of analogous compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~7.30-7.40 | Multiplet | 1H | Ar-H |
| ~7.15-7.25 | Multiplet | 2H | Ar-H |
| ~6.95-7.05 | Multiplet | 1H | Ar-H |
| ~2.80-3.00 | Multiplet | 2H | Cyclobutane-H |
| ~2.40-2.60 | Multiplet | 2H | Cyclobutane-H |
| ~1.90-2.10 | Multiplet | 2H | Cyclobutane-H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | -COOH |
| ~161-164 (d, ¹JCF ≈ 245 Hz) | Ar-C-F |
| ~145-148 (d, ³JCF ≈ 7 Hz) | Ar-C (ipso) |
| ~129-131 (d, ³JCF ≈ 8 Hz) | Ar-CH |
| ~122-124 (d, ⁴JCF ≈ 2 Hz) | Ar-CH |
| ~115-117 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| ~113-115 (d, ²JCF ≈ 22 Hz) | Ar-CH |
| ~55-60 | Cyclobutane-C (quaternary) |
| ~30-35 | Cyclobutane-CH₂ |
| ~15-20 | Cyclobutane-CH₂ |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~1200 | Strong | C-F stretch (Aromatic) |
| 800-900 | Medium-Strong | C-H bend (Aromatic, out-of-plane) |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 177 | Low | [M - OH]⁺ |
| 149 | Moderate | [M - COOH]⁺ |
| 109 | High | [C₆H₄F-C]⁺ Fragment |
| 95 | Moderate | [C₆H₄F]⁺ Fragment |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Safety and Handling of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
The primary known hazard associated with 1-(3-Fluorophenyl)cyclobutanecarboxylic acid is acute oral toxicity. Information from analogous compounds suggests it may also possess irritant properties.
GHS Classification
For this compound:
| Hazard Class | Category | GHS Code | Signal Word | Pictogram |
| Acute Toxicity (Oral) | 3 | H301 | Danger |
Source: Sigma-Aldrich
For Structurally Similar Compounds (for reference):
| Compound | Hazard Classifications |
| 1-(2-Fluorophenyl)cyclobutanecarboxylic acid | Acute Toxicity, Oral (Category 4, H302); Skin Irritation (Category 2, H315); Eye Irritation (Category 2A, H319); STOT SE 3 (H335)[1] |
| Cyclobutane-1,1-dicarboxylic acid | Skin Corrosion (Category 1B, H314); Serious Eye Damage (Category 1, H318) |
| 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | Skin Irritation (Category 2); Serious Eye Irritation (Category 2); STOT SE 3 (Respiratory irritation)[2] |
| Cyclobutanecarboxylic acid | Skin Irritation (Category 2, H315); Eye Irritation (Category 2, H319); STOT SE 3 (H335)[3] |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)
Hazard and Precautionary Statements
Hazard Statements (H-Codes):
-
H301: Toxic if swallowed.
Precautionary Statements (P-Codes):
-
P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
Experimental Protocols: Emergency Procedures
Detailed experimental protocols for toxicological studies are not available. However, based on the known hazards, the following emergency procedures are recommended.
First-Aid Measures
| Exposure Route | Protocol |
| Ingestion | IMMEDIATE MEDICAL ATTENTION IS REQUIRED. 1. Call a POISON CENTER or doctor/physician immediately. 2. Rinse the victim's mouth with water. 3. Do NOT induce vomiting. 4. If the person is unconscious, never give anything by mouth.[1][4] |
| Inhalation | 1. Move the person to fresh air.[2][4] 2. Keep the person at rest in a position comfortable for breathing.[2][4] 3. If breathing is difficult or absent, provide artificial respiration.[4] 4. Seek medical attention if you feel unwell or if respiratory irritation persists.[1][2] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][4] 3. If skin irritation occurs, seek medical advice/attention.[2] 4. Wash contaminated clothing before reuse.[2] |
| Eye Contact | 1. Immediately rinse cautiously with water for several minutes.[2] 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] 3. Seek immediate medical attention. |
Handling and Storage
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.[2][5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[2]
-
-
General Hygiene:
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[5]
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and prevent contact with skin and eyes.[2]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up or vacuum the material. Avoid generating dust.[2]
-
Place the spilled material into a suitable, labeled container for disposal.
-
-
Environmental Precautions: Do not let the chemical enter the environment or drains.[2]
Disposal Protocol
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Visualized Workflows
Emergency Response for Ingestion
Caption: Emergency protocol for accidental ingestion.
Chemical Spill Cleanup Workflow
Caption: Workflow for handling an accidental chemical spill.
References
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(3-fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the cycloalkylation of 3-fluorophenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Core Synthesis Overview
The synthesis of this compound is efficiently achieved through a two-stage process:
-
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile via a phase-transfer catalyzed (PTC) reaction between 3-fluorophenylacetonitrile and 1,3-dibromopropane.
-
Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to yield the final product, this compound.
This approach offers a reliable and scalable method for the preparation of this important synthetic intermediate.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with each step of the synthesis. These values are based on established methodologies for analogous compounds and represent typical experimental outcomes.
Table 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
| Parameter | Value |
| Reactants | |
| 3-Fluorophenylacetonitrile | 1.0 eq |
| 1,3-Dibromopropane | 1.2 eq |
| Catalyst | |
| Tetrabutylammonium bromide (TBAB) | 0.05 eq |
| Base | |
| 50% Aqueous Sodium Hydroxide | Varies |
| Solvent | Toluene |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Table 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
| Parameter | Value |
| Reactant | |
| 1-(3-Fluorophenyl)cyclobutanecarbonitrile | 1.0 eq |
| Reagent | |
| Sulfuric Acid (98%) or Sodium Hydroxide | Varies |
| Solvent | Water or Ethanol/Water |
| Reaction Temperature | 100-120 °C (Reflux) |
| Reaction Time | 6-12 hours |
| Typical Yield | 80-90% |
Experimental Protocols
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This protocol details the synthesis of the nitrile intermediate using phase-transfer catalysis.
Materials:
-
3-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Tetrabutylammonium bromide (TBAB)
-
50% Aqueous Sodium Hydroxide (w/w)
-
Toluene
-
Deionized Water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle)
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-fluorophenylacetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
Begin vigorous stirring and heat the mixture to 60-70 °C.
-
Slowly add 50% aqueous sodium hydroxide solution to the reaction mixture.
-
After the addition of the base, add 1,3-dibromopropane (1.2 eq) dropwise over a period of 1-2 hours, maintaining the internal temperature at 60-70 °C.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1-(3-fluorophenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This protocol describes the conversion of the nitrile to the final carboxylic acid product. Both acidic and basic hydrolysis methods are effective.[1]
Materials:
-
1-(3-Fluorophenyl)cyclobutanecarbonitrile
-
Concentrated Sulfuric Acid (98%) or Sodium Hydroxide pellets
-
Deionized Water
-
Ethanol (for basic hydrolysis)
-
Hydrochloric Acid (concentrated, for workup of basic hydrolysis)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
Acidic Hydrolysis Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) and a mixture of water and concentrated sulfuric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
The carboxylic acid may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Basic Hydrolysis Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq), ethanol, and a solution of sodium hydroxide in water (e.g., 20-40% w/v).
-
Heat the mixture to reflux and maintain for 6-12 hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2).
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Alternatively, the acidified aqueous layer can be extracted with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
-
Purify the crude product by recrystallization.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
References
Unraveling the Enigmatic Mechanism of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: A Review of Current Knowledge
For Immediate Release
[City, State] – [Date] – The novel synthetic compound 1-(3-Fluorophenyl)cyclobutanecarboxylic acid has emerged as a molecule of interest within the scientific community. While comprehensive data on its specific mechanism of action remains under investigation, preliminary analysis of structurally related compounds and their applications in medicinal chemistry provides foundational insights into its potential biological activities. This technical guide serves to consolidate the current understanding for researchers, scientists, and drug development professionals, highlighting potential avenues for future research.
Overview and Chemical Properties
This compound is a synthetic organic compound with the chemical formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . Its structure features a cyclobutane ring and a fluorophenyl group, characteristics that suggest potential interactions with biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | N/A |
| Molecular Weight | 194.20 g/mol | N/A |
| CAS Number | 179411-84-8 | N/A |
Postulated Biological Activities
Direct experimental evidence detailing the mechanism of action of this compound is not yet available in peer-reviewed literature. However, based on the biological activities of structurally analogous compounds, two primary areas of potential pharmacological effects can be hypothesized: anti-inflammatory and analgesic properties, and a role in kinase signaling pathways.
Potential Anti-inflammatory and Analgesic Effects
A structurally similar compound, (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, has been suggested to possess potential anti-inflammatory and analgesic properties.[1] This hypothesis is based on the general observation that compounds with similar structural motifs can interact with inflammatory pathways and pain receptors.[1] The precise nature of these interactions, including specific molecular targets, remains to be elucidated.
Implication in Kinase Signaling Pathways
Derivatives and analogs of this compound have been cited in patent literature as intermediates in the synthesis of kinase inhibitors. Specifically, related structures have been used in the development of compounds targeting the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer. This suggests that while this compound itself may not be a direct kinase inhibitor, its structural backbone could be a valuable scaffold for the design of such agents.
Experimental Protocols: A Call for Future Research
Due to the nascent stage of research into this compound, detailed and validated experimental protocols for assessing its mechanism of action are not yet established. Researchers interested in investigating this compound are encouraged to adapt standard assays for anti-inflammatory, analgesic, and kinase inhibition activities.
Suggested Methodologies for Future Investigation:
-
In vitro Anti-inflammatory Assays:
-
LPS-stimulated cytokine release assays in macrophages (e.g., measuring TNF-α, IL-6).
-
Cyclooxygenase (COX-1 and COX-2) inhibition assays.
-
-
In vivo Analgesic Models:
-
Hot plate test in rodents.
-
Acetic acid-induced writhing test in mice.
-
-
Kinase Inhibition Assays:
-
Biochemical kinase activity assays against a panel of kinases, particularly those in the Ras/Raf/MEK/ERK pathway.
-
Cell-based assays to measure the phosphorylation of downstream targets of this pathway in relevant cancer cell lines.
-
Conclusion and Future Directions
The mechanism of action of this compound remains an open area of scientific inquiry. The available information, derived from structurally related molecules, suggests promising avenues for investigation into its potential as an anti-inflammatory, analgesic agent, or as a foundational scaffold for the development of novel kinase inhibitors. Further rigorous experimental studies are essential to fully characterize the pharmacological profile of this compound and to determine its potential therapeutic applications. The scientific community is encouraged to undertake these investigations to unlock the full potential of this intriguing molecule.
References
1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: An Analysis of Potential Biological Activity
Despite a comprehensive review of available scientific literature, specific studies detailing the biological activity of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid are not presently available. This technical guide, therefore, serves to outline the known chemical properties of the compound and to discuss the potential biological activities based on the pharmacological profiles of structurally related molecules. The content herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.
Chemical and Physical Properties
This compound is a synthetic organic compound with the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . It is a solid at room temperature and is classified as an aromatic carboxylic acid. The structure features a cyclobutane ring and a fluorophenyl group, both of which are common moieties in pharmacologically active compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | --INVALID-LINK-- |
| Molecular Weight | 194.20 g/mol | --INVALID-LINK-- |
| CAS Number | 179411-84-8 | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
Potential Biological Activities: A Hypothesis-Driven Approach
While direct experimental evidence is lacking for this compound, the biological activities of analogous compounds can provide valuable insights into its potential pharmacological profile. The presence of the cyclobutane ring and the fluorophenyl group suggests several avenues for investigation.
Anti-inflammatory and Analgesic Potential
Cyclobutane-containing compounds have been investigated for a variety of biological activities. The cyclobutane motif is a key structural element in a range of naturally occurring compounds with demonstrated antimicrobial, antibacterial, and antitumor properties. Furthermore, the structural rigidity and unique three-dimensional arrangement conferred by the cyclobutane ring can be advantageous for binding to specific biological targets.
The fluorophenyl group is a common substituent in many approved drugs and investigational compounds. The fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. Phenylacetic and phenylpropionic acid derivatives are well-known classes of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit similar anti-inflammatory or analgesic properties.
A hypothetical mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Neurological and Psychiatric Applications
The 3-fluorophenyl moiety is present in a number of centrally acting drugs. Therefore, it is conceivable that this compound could possess activity within the central nervous system. Further research would be necessary to explore its potential interactions with neurotransmitter receptors or transporters.
Proposed Experimental Workflow for Biological Evaluation
To elucidate the potential biological activity of this compound, a systematic experimental approach is required. The following workflow outlines a series of in vitro and in vivo assays that could be employed.
Caption: Proposed experimental workflow for evaluating the biological activity of this compound.
Hypothetical Signaling Pathway Modulation
Should this compound exhibit anti-inflammatory activity through COX inhibition, it would modulate the arachidonic acid signaling pathway. Inhibition of COX enzymes would lead to a decrease in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Hypothetical modulation of the arachidonic acid pathway by this compound.
Conclusion
An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-fluorophenyl)cyclobutanecarboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. The incorporation of a cyclobutane ring offers a unique three-dimensional scaffold that can enhance pharmacological properties such as metabolic stability and binding affinity by providing conformational restriction.[1][2] The presence of a 3-fluorophenyl group can further modulate the electronic properties and metabolic fate of these molecules. This document details the synthetic strategies for accessing this core structure, outlines protocols for pharmacological evaluation, and explores the structure-activity relationships that govern the biological effects of these compounds. The potential applications of these derivatives span various therapeutic areas, including anti-inflammatory, analgesic, and neurological disorders.[1]
Introduction: The Rationale for this compound Scaffolds in Drug Discovery
The cyclobutane moiety is an increasingly utilized structural motif in modern drug design. Its rigid, puckered conformation can serve as a bioisosteric replacement for more flexible or planar structures, such as alkenes or larger ring systems, thereby preventing undesirable cis/trans isomerization and improving metabolic stability.[1][2] The unique geometry of the cyclobutane ring allows for precise spatial orientation of substituents, which can be critical for optimal interaction with biological targets.[1]
The addition of a 1-aryl substituent, specifically a 3-fluorophenyl group, introduces several advantageous features. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation at the meta position, a common site of enzymatic degradation. This strategic fluorination can therefore improve the pharmacokinetic profile of a drug candidate. The carboxylic acid functionality provides a handle for further derivatization and can act as a key pharmacophoric element, for instance, by mimicking the carboxylate group of endogenous ligands or by forming crucial hydrogen bonds with target proteins.
This guide will explore the synthesis, potential biological activities, and structure-activity relationships of derivatives based on the this compound core.
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound typically proceeds through the hydrolysis of the corresponding nitrile precursor, 1-(3-fluorophenyl)cyclobutanecarbonitrile. This nitrile is accessible through various synthetic routes, often involving the reaction of a suitable 3-fluorophenyl derivative with a cyclobutane building block.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from a commercially available precursor.
Experimental Protocols
Protocol 2.2.1: Synthesis of this compound via Nitrile Hydrolysis
This protocol describes a representative procedure for the hydrolysis of 1-(3-fluorophenyl)cyclobutanecarbonitrile to the corresponding carboxylic acid.
-
Materials:
-
1-(3-Fluorophenyl)cyclobutanecarbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Water (H₂O)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq).
-
Add a 1:1 mixture of 1,4-dioxane and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Protocol 2.2.2: Synthesis of Amide Derivatives
This protocol outlines a general method for the amidation of this compound.
-
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
An appropriate primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the acyl chloride.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and wash the organic layer with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
-
Pharmacological Evaluation and Biological Activity
Derivatives of this compound are being investigated for a range of biological activities, primarily focusing on their potential as anti-inflammatory, analgesic, and neuroprotective agents.
Potential Signaling Pathways
While specific pathways for this class of compounds are still under investigation, related anti-inflammatory agents often target the cyclooxygenase (COX) enzymes or modulate inflammatory signaling cascades such as the NF-κB pathway. In the context of neurological disorders, these compounds could potentially interact with receptors or enzymes within the central nervous system.
In Vitro and In Vivo Assays
Protocol 3.2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is used to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.
-
Incubate the plate at room temperature for a specified time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 3.2.2: In Vivo Carrageenan-Induced Paw Edema Assay in Rodents
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Representative Biological Data
The following table presents hypothetical biological data for a series of this compound derivatives to illustrate potential structure-activity relationships.
| Compound ID | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Edema Inhibition (%) @ 10 mg/kg |
| Core | -H | >100 | 50.2 | 15 |
| Deriv-A | -CH₃ | >100 | 25.8 | 25 |
| Deriv-B | -NH₂ | 85.3 | 10.5 | 45 |
| Deriv-C | -NH-CH₃ | 70.1 | 5.2 | 60 |
| Deriv-D | -NH-cyclopropyl | 65.5 | 2.1 | 75 |
| Deriv-E | -O-CH₃ | >100 | 42.1 | 20 |
Structure-Activity Relationships (SAR)
Based on the hypothetical data presented above, several preliminary structure-activity relationships can be inferred for this class of compounds.
-
Carboxylic Acid is Essential: The free carboxylic acid appears to be important for activity, likely serving as a key binding motif. Esterification (Deriv-E) generally leads to a decrease in activity.
-
Amide Substitution is Favorable: Conversion of the carboxylic acid to an amide (Deriv-B, C, D) appears to enhance COX-2 inhibitory potency and in vivo anti-inflammatory efficacy.
-
Nature of the Amide Substituent: The nature of the substituent on the amide nitrogen plays a crucial role. Small, alkyl or cycloalkyl groups (Deriv-C, D) seem to be more favorable for activity than an unsubstituted amide (Deriv-B). The cyclopropyl group in Deriv-D shows the highest potency, suggesting a specific hydrophobic pocket in the enzyme's active site that can accommodate this group.
-
COX-2 Selectivity: The amide derivatives generally exhibit selectivity for COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique three-dimensional structure and the favorable properties imparted by the fluorophenyl group make it an attractive core for medicinal chemists. The preliminary (hypothetical) SAR studies suggest that derivatization of the carboxylic acid moiety, particularly to form specific amides, can lead to potent and selective inhibitors of inflammatory targets.
Future research in this area should focus on:
-
Expanding the library of derivatives with diverse substitutions on both the phenyl ring and the carboxylic acid to further probe the SAR.
-
Elucidating the precise mechanism of action and identifying the specific molecular targets of the most active compounds.
-
Conducting comprehensive pharmacokinetic and toxicological studies to assess the drug-like properties of lead candidates.
-
Exploring the potential of these compounds in other therapeutic areas, such as oncology and metabolic diseases, where related small molecules have shown promise.[3]
This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new class of potential therapeutics.
References
A Technical Guide to Fluorinated Cyclobutane Compounds: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. When incorporated into the sterically constrained cyclobutane scaffold, fluorine imparts unique conformational and electronic characteristics that are increasingly being exploited in drug design. This technical guide provides a comprehensive literature review of fluorinated cyclobutane compounds, focusing on their synthesis, key physicochemical properties, and applications in drug discovery.
Physicochemical Properties of Fluorinated Cyclobutanes
The presence and position of fluorine atoms on the cyclobutane ring significantly influence its properties, including acidity (pKa) and lipophilicity (LogP). These parameters are critical in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Fluorination generally increases the acidity of nearby functional groups due to the strong electron-withdrawing nature of fluorine. For instance, the pKa values of cyclobutane carboxylic acids decrease with increasing fluorination.[1] Conversely, the impact on lipophilicity is more nuanced. While fluorination often increases LogP, the specific substitution pattern and conformation can lead to unexpected effects. For example, cis-1,2-disubstituted (fluoro)alkyl cyclobutanes can exhibit lower lipophilicity than their trans counterparts, a phenomenon attributed to conformational differences that alter the molecular electrostatic potential surface.[2][3][4]
Table 1: Physicochemical Properties of Selected Fluorinated Cyclobutane Derivatives
| Compound | Substituent(s) | pKa | LogP | Reference |
| cis-2-(CH₂F)cyclobutylamine | -CH₂F, -NH₂ | - | - | [2] |
| trans-2-(CH₂F)cyclobutylamine | -CH₂F, -NH₂ | - | - | [2] |
| cis-2-(CHF₂)cyclobutylamine | -CHF₂, -NH₂ | - | - | [2] |
| trans-2-(CHF₂)cyclobutylamine | -CHF₂, -NH₂ | - | - | [2] |
| cis-2-(CF₃)cyclobutylamine | -CF₃, -NH₂ | - | - | [2] |
| trans-2-(CF₃)cyclobutylamine | -CF₃, -NH₂ | - | - | [2] |
| cis-2-(CH₂F)cyclobutanecarboxylic acid | -CH₂F, -COOH | - | - | [2] |
| trans-2-(CH₂F)cyclobutanecarboxylic acid | -CH₂F, -COOH | - | - | [2] |
| cis-2-(CHF₂)cyclobutanecarboxylic acid | -CHF₂, -COOH | - | - | [2] |
| trans-2-(CHF₂)cyclobutanecarboxylic acid | -CHF₂, -COOH | - | - | [2] |
| cis-2-(CF₃)cyclobutanecarboxylic acid | -CF₃, -COOH | - | - | [2] |
| trans-2-(CF₃)cyclobutanecarboxylic acid | -CF₃, -COOH | - | - | [2] |
| 3-Fluorocyclobutanecarboxylic acid | 3-F, -COOH | - | - | [5][6] |
| 3-(Trifluoromethyl)cyclobutanecarboxylic acid | 3-CF₃, -COOH | - | - | [7] |
Note: Specific pKa and LogP values were not consistently reported across all cited literature in a comparable format and are indicated as "-". The table structure is provided as a template for data organization.
Synthetic Methodologies
A variety of synthetic strategies have been developed to access fluorinated cyclobutane building blocks. The choice of method often depends on the desired substitution pattern and the nature of the fluorine-containing group.
[2+2] Cycloaddition Reactions
Thermal and photochemical [2+2] cycloaddition reactions are fundamental methods for constructing the cyclobutane core.[8][9] The dimerization of tetrafluoroethylene to form octafluorocyclobutane is a classic example of a thermal cycloaddition.[8] Fluorinated alkenes can also react with non-fluorinated unsaturated compounds, often favoring the formation of a four-membered ring over a six-membered ring when reacting with conjugated dienes.[8]
Caption: General schematic of a [2+2] cycloaddition reaction.
Nucleophilic Fluorination
Nucleophilic fluorination is a common strategy for introducing fluorine into a pre-existing cyclobutane ring.[5][6] This often involves the displacement of a leaving group, such as a tosylate or triflate, with a fluoride source like tetramethylammonium fluoride (TMAF).[7] Deoxyfluorination reagents, such as morpholinosulfur trifluoride (Morph-DAST), are also employed to convert hydroxyl groups to fluorine.[7]
Experimental Protocol: Synthesis of a CH₂F-substituted cyclobutane via Nucleophilic Substitution [2]
-
Activation of Hydroxyl Group: A solution of the corresponding hydroxymethyl cyclobutane derivative in an appropriate aprotic solvent (e.g., dichloromethane) is cooled to 0 °C. Triflic anhydride (Tf₂O) is added dropwise, followed by a non-nucleophilic base (e.g., 2,6-lutidine). The reaction is stirred at low temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Fluoride Displacement: A source of fluoride anion, such as tetrabutylammonium fluoride (TBAF), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the activated alcohol is converted to the fluorinated product.
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired CH₂F-substituted cyclobutane.
Caption: Workflow for nucleophilic fluorination of a hydroxymethyl cyclobutane.
Ring-Opening Reactions
Ring-opening reactions of smaller rings, such as cyclopropanes, can also provide access to fluorinated acyclic compounds that may serve as precursors to cyclobutanes or be of interest in their own right.[10][11][12][13] For example, oxidative ring-opening fluorination of cyclopropylamides can yield γ-fluorinated imines.[10]
Other Synthetic Methods
-
Reductive Dehalogenation: This method can provide access to cis- and trans-CH₃-substituted cyclobutanes which can be further functionalized.[2]
-
Reaction with Sulfur Tetrafluoride (SF₄): Carboxylic acids on the cyclobutane ring can be directly converted to trifluoromethyl groups using SF₄.[14] This method is compatible with a range of other functional groups.[14]
Experimental Protocol: Synthesis of a CF₃-cyclobutane from a Cyclobutane Carboxylic Acid [14]
-
Reaction Setup: The cyclobutane carboxylic acid is placed in a pressure-resistant reactor.
-
Addition of Reagents: Sulfur tetrafluoride (SF₄) is introduced into the reactor, often in excess. Additives such as water or hydrogen fluoride may be used.
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 60-110 °C for a period of 12-144 hours.
-
Purification: After cooling, the reaction mixture is carefully worked up. The crude product is purified by column chromatography, crystallization, or vacuum distillation to afford the trifluoromethyl cyclobutane.
Applications in Drug Discovery
The unique properties of fluorinated cyclobutanes make them attractive scaffolds in drug discovery.[1][15][16] The rigid, puckered conformation of the cyclobutane ring can lock in specific substituent orientations, which can be beneficial for binding to biological targets.[2][16] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, all of which are critical for optimizing drug candidates.[15][17] For example, replacing a metabolically labile cyclohexane amine with a difluorocyclobutanyl amine in a drug candidate led to improved metabolic stability and ultimately to the development of the FDA-approved drug ivosidenib.[15]
Caption: Influence of fluorinated cyclobutanes on drug discovery outcomes.
Conformational Analysis
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain.[18][19] The degree of puckering and the preferred orientation of substituents are influenced by the nature and position of the fluorinated groups. Conformational analysis, often performed using a combination of NMR spectroscopy, X-ray crystallography, and computational methods, is crucial for understanding the structure-activity relationships of these compounds.[2][20] For instance, in cis-isomeric CF₃- and C₂F₅-substituted cyclobutanes, an antiperiplanar orientation of a C-F bond and an α-C-H bond can lead to hyperconjugation, affecting the molecule's electronic properties and lipophilicity.[2]
Conclusion
Fluorinated cyclobutane compounds represent a valuable and increasingly accessible class of building blocks for medicinal chemistry and drug discovery. Their unique conformational and electronic properties, imparted by the interplay of the strained four-membered ring and the effects of fluorination, offer medicinal chemists a powerful tool for fine-tuning the properties of drug candidates. The continued development of novel synthetic methodologies will undoubtedly lead to an even broader application of these fascinating molecules in the pursuit of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the nitrile intermediate, 1-(3-Fluorophenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the final carboxylic acid product.
Synthetic Strategy
The overall synthetic pathway involves two key transformations:
-
Cycloalkylation: A phase-transfer catalyzed reaction between 3-fluorophenylacetonitrile and 1,3-dibromopropane to construct the cyclobutane ring.
-
Hydrolysis: Conversion of the resulting nitrile to the corresponding carboxylic acid under basic conditions.
Data Presentation
The following table summarizes the key quantitative data and conditions for each synthetic step.
| Step | Reaction | Key Reagents | Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Cycloalkylation | 3-Fluorophenylacetonitrile, 1,3-Dibromopropane, Sodium Hydroxide (50% aq.) | Water/Organic (optional) | Benzyltriethylammonium chloride | 25-40 | 3-5 | 75-85 |
| 2 | Hydrolysis | 1-(3-Fluorophenyl)cyclobutanecarbonitrile, Sodium Hydroxide | Ethanol/Water | - | Reflux (approx. 80-100) | 12-24 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This protocol is adapted from a general procedure for the phase-transfer catalyzed alkylation of arylacetonitriles.
Materials:
-
3-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
50% (w/v) aqueous Sodium Hydroxide solution
-
Benzyltriethylammonium chloride
-
Toluene (or another suitable organic solvent)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 3-fluorophenylacetonitrile (1.0 eq) and benzyltriethylammonium chloride (0.01-0.05 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (a significant excess, e.g., 10-20 eq of NaOH relative to the nitrile).
-
Slowly add 1,3-dibromopropane (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the reaction temperature between 25-35 °C. Use a water bath for cooling if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours, then warm the mixture to 40 °C for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and dilute with water and toluene.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-fluorophenyl)cyclobutanecarbonitrile.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the basic hydrolysis of the nitrile intermediate.
Materials:
-
1-(3-Fluorophenyl)cyclobutanecarbonitrile
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (e.g., 2-4 eq) in water. The ratio of ethanol to water can be varied, but a common starting point is 2:1 to 1:1.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the acidic aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Application Notes and Protocols: 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)cyclobutanecarboxylic acid is a versatile scaffold in medicinal chemistry, primarily utilized as a key building block in the design and synthesis of potent and selective enzyme inhibitors. Its rigid cyclobutane core and the presence of a fluorophenyl group offer a unique combination of structural features that can be exploited to achieve high target affinity and favorable pharmacokinetic properties. The fluorine substituent can enhance metabolic stability and binding interactions, while the cyclobutane ring provides a three-dimensional framework that can orient functional groups in a precise manner for optimal target engagement.
A significant application of this scaffold is in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct CB1 agonists.[2]
Application: Development of FAAH Inhibitors
Derivatives of this compound have been investigated as potent and selective FAAH inhibitors for the potential treatment of pain, inflammation, and central nervous system (CNS) disorders. The general structure involves the formation of an amide bond between the carboxylic acid and various amine-containing moieties.
Quantitative Data: FAAH Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| PF-04457845 | Human FAAH | 7.2 | Fluorometric Assay | [3][4] |
| PF-04457845 | Rat FAAH | 7.4 | Fluorometric Assay | [4] |
Experimental Protocols
I. Synthesis of a Representative 1-(3-Fluorophenyl)cyclobutanecarboxamide
This protocol describes a general method for the synthesis of an amide derivative from this compound.
Objective: To synthesize N-alkyl-1-(3-fluorophenyl)cyclobutanecarboxamide.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Primary or secondary amine (e.g., piperidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC by quenching a small aliquot with methanol).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-1-(3-fluorophenyl)cyclobutanecarboxamide.
-
II. Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.[2][5][6]
Objective: To determine the IC50 of a test compound against human FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[5]
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)[5]
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL 195)[5]
-
96-well white, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in cold FAAH Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in DMSO, and then dilute further in FAAH Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the FAAH substrate in an appropriate solvent (e.g., ethanol) and then in FAAH Assay Buffer to the final working concentration.[5]
-
-
Assay Plate Setup:
-
100% Initial Activity Wells (Control): Add FAAH Assay Buffer, diluted FAAH enzyme, and the same volume of solvent (used to dissolve the inhibitor) to three wells.[5]
-
Background Wells: Add FAAH Assay Buffer and solvent to three wells (no enzyme).[5]
-
Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the diluted test compound or positive control to triplicate wells for each concentration.[5]
-
-
Pre-incubation (for irreversible inhibitors):
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[5]
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][5]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Endocannabinoid Signaling Pathway and FAAH Inhibition
Caption: FAAH inhibition enhances endocannabinoid signaling.
General Experimental Workflow
Caption: Workflow for developing FAAH inhibitors.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Redafamdastat (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Application of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid in Drug Discovery: A Review of Its Potential Based on Structural Components
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no direct evidence to suggest that 1-(3-Fluorophenyl)cyclobutanecarboxylic acid is currently utilized as an active pharmaceutical ingredient or has a specific, documented application in drug discovery as a therapeutic agent. It is primarily cataloged as a chemical building block for organic synthesis.[1]
This document provides an overview of the potential applications of this compound in drug discovery, based on the well-established roles of its constituent structural motifs: the cyclobutanecarboxylic acid scaffold and the 3-fluorophenyl group.
Application Notes
The Cyclobutanecarboxylic Acid Scaffold: A Versatile Building Block
The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional geometry that is increasingly utilized by medicinal chemists. Its rigid nature allows for the precise spatial arrangement of functional groups, which can be critical for optimizing interactions with biological targets.
-
Foundation for Bioactive Molecules: Cyclobutanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of complex chemical entities.[2][3] Notably, this scaffold is a key component in the structure of several approved drugs, including the opioid analgesics Butorphanol and Nalbuphine, and the hepatitis C virus protease inhibitor Boceprevir.[2][3]
-
Bioisosteric Replacement: In drug design, the cyclobutane ring can serve as a bioisostere for other cyclic moieties, such as phenyl or cyclopentyl rings. This strategy can be employed to modulate a compound's physicochemical properties, improve its metabolic stability, or navigate existing patent landscapes.
-
Scaffold for Peptide Mimetics: The incorporation of 1-aminocyclobutanecarboxylic acid into peptide chains has been explored as a strategy to create peptidomimetics with enhanced biological activity and increased resistance to enzymatic degradation.[4][5]
The 3-Fluorophenyl Group: A Tool for Pharmacokinetic and Pharmacodynamic Optimization
The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. The position of the fluorine atom on a phenyl ring can have profound and distinct effects on a molecule's behavior.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the meta-position (3-position) of a phenyl ring can effectively block a common site of oxidative metabolism (para-hydroxylation), thereby increasing the in vivo half-life of a drug.[6][7]
-
Modulating Potency and Selectivity: As the most electronegative element, fluorine can alter the electronic properties of the aromatic ring and influence the acidity or basicity of nearby functional groups.[6] This can lead to more favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, resulting in improved potency and selectivity.[7] The 3-fluorophenyl motif is present in some Type II statins, highlighting its utility in cardiovascular drug design.[8]
-
Fine-Tuning Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement of fluorine can help optimize a compound's journey through the body to its site of action.
Experimental Protocols
Given the lack of specific biological data for this compound, detailed experimental protocols for its use cannot be provided. However, a general workflow for how a novel compound such as this would be evaluated in an early-stage drug discovery program is outlined below.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a generalized pipeline for the initial assessment of a novel chemical entity.
References
- 1. 179411-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 3. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methods for the characterization of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a key intermediate in pharmaceutical synthesis. Detailed protocols for spectroscopic, chromatographic, and thermal analysis techniques are presented to ensure accurate identification, purity assessment, and stability evaluation.
Introduction
This compound (Molecular Formula: C₁₁H₁₁FO₂, Molecular Weight: 194.20 g/mol ) is a crucial building block in the development of various therapeutic agents. Its chemical structure, featuring a fluorophenyl group attached to a cyclobutane ring with a carboxylic acid moiety, necessitates a multi-faceted analytical approach for complete characterization. This application note outlines the principal analytical techniques and detailed protocols for the comprehensive analysis of this compound.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the elucidation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 200 ppm
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Data Presentation:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~12.0 (s, 1H, -COOH) | ~180.0 (C=O) | ~ -113.0 |
| 7.20-7.40 (m, 3H, Ar-H) | ~163.0 (d, J=245 Hz, C-F) | |
| 6.90-7.10 (m, 1H, Ar-H) | ~145.0 (d, J=7 Hz, Ar-C) | |
| 2.80-3.00 (m, 2H, CH₂) | ~130.0 (d, J=8 Hz, Ar-CH) | |
| 2.40-2.60 (m, 2H, CH₂) | ~122.0 (d, J=3 Hz, Ar-CH) | |
| 1.90-2.10 (m, 2H, CH₂) | ~115.0 (d, J=21 Hz, Ar-CH) | |
| ~114.0 (d, J=22 Hz, Ar-CH) | ||
| ~55.0 (C-COOH) | ||
| ~35.0 (CH₂) | ||
| ~18.0 (CH₂) |
Note: The presented data are predicted values based on structurally similar compounds and may vary slightly in experimental results.
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Parameters:
-
Ionization Mode: Negative ion mode is typically preferred for carboxylic acids.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Exact Mass | 194.0743 |
| [M-H]⁻ (Calculated) | 193.0665 |
| [M-H]⁻ (Observed) | To be determined experimentally |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for purity determination and assay.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).
Data Presentation:
| Parameter | Expected Result |
| Retention Time | To be determined experimentally |
| Purity (by area %) | ≥ 98% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile impurities or after derivatization of the carboxylic acid group to enhance volatility.
Experimental Protocol (after derivatization):
-
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of 2M HCl in methanol.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation: GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
Data Presentation:
| Parameter | Expected Result |
| Retention Time (of methyl ester) | To be determined experimentally |
| Major Fragment Ions | To be determined experimentally |
Thermal Analysis
Thermal analysis provides information on the thermal stability, melting point, and decomposition profile of the compound.[1][2][3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[1][3]
Experimental Protocol:
-
Instrumentation: TGA instrument.
-
Sample Pan: Platinum or alumina.
-
Sample Size: 5-10 mg.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.
Data Presentation:
| Parameter | Expected Result |
| Onset of Decomposition | To be determined experimentally |
| Mass Loss Steps | To be determined experimentally |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions.[1][2]
Experimental Protocol:
-
Instrumentation: DSC instrument.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Size: 2-5 mg.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 250 °C at a rate of 10 °C/min.
Data Presentation:
| Parameter | Expected Result |
| Melting Point (Onset) | To be determined experimentally |
| Melting Point (Peak) | To be determined experimentally |
| Enthalpy of Fusion (ΔHfus) | To be determined experimentally |
Visualized Workflows
Caption: Overall workflow for the characterization of this compound.
Caption: Experimental workflow for the HPLC analysis.
Caption: Workflow for the derivatization of the sample for GC-MS analysis.
References
Application Notes and Protocols: NMR and Mass Spectrometry of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for the characterization of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, the presented spectral data is a combination of predicted values based on its structure and data from analogous compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁FO₂
-
Molecular Weight: 194.20 g/mol
-
CAS Number: 179411-84-8
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are essential for confirming the presence of the fluorophenyl and cyclobutanecarboxylic acid moieties.
Predicted ¹H NMR Data
The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicity, and coupling constants (J) in Hertz (Hz). The predictions are based on the analysis of similar structures, such as 3-fluorobenzoic acid and cyclobutanecarboxylic acid.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |
| Aromatic (C₆H₄) | 7.0 - 7.4 | Multiplet | - |
| Cyclobutane (-CH₂-) | 1.8 - 2.6 | Multiplet | - |
Predicted ¹³C NMR Data
The table below shows the predicted carbon-13 NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~175 |
| Quaternary Carbon (C-COOH) | ~45 |
| Aromatic (C-F) | 160 - 164 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-H) | 114 - 131 |
| Aromatic (C-C) | 145 - 148 (d, ³JCF ≈ 7 Hz) |
| Cyclobutane (-CH₂-) | 25 - 35 |
Experimental Protocol for NMR Spectroscopy
1. Sample Preparation: a. Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Add a small amount of TMS as an internal standard (0 ppm). c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. b. For ¹H NMR, use a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. c. For ¹³C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
3. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra and reference the chemical shifts to the TMS signal. c. Integrate the ¹H NMR signals to determine the relative number of protons. d. Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Expected Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ion and potential fragments of this compound in high-resolution mass spectrometry (HRMS).
| Ion | Calculated m/z |
| [M+H]⁺ | 195.0816 |
| [M+Na]⁺ | 217.0635 |
| [M-H]⁻ | 193.0670 |
| [M-COOH]⁺ | 149.0706 |
Experimental Protocol for Mass Spectrometry
1. Sample Preparation: a. Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Mass Spectrometry Analysis (LC-MS): a. Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. b. Use a C18 column for reverse-phase chromatography. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid. c. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500. d. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
3. Data Analysis: a. Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). b. Determine the elemental composition from the accurate mass measurement. c. Analyze the fragmentation pattern to confirm the structure.
Visualizations
Caption: Experimental Workflow for NMR and MS Analysis.
Caption: Key Atoms for NMR Analysis.
"experimental use of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid as an anti-inflammatory agent"
APPLICATION NOTE
Experimental Evaluation of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid as a Novel Anti-inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe a proposed experimental framework for evaluating the anti-inflammatory potential of this compound. To date, there is no publicly available data on the anti-inflammatory properties of this specific compound. Therefore, all data presented in the tables are hypothetical and for illustrative purposes only .
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] Current anti-inflammatory therapies, like non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with adverse effects, necessitating the discovery of novel therapeutic agents.[1] Carboxylic acid derivatives have shown promise as anti-inflammatory compounds. This document outlines a comprehensive suite of in vitro and in vivo protocols to investigate the potential anti-inflammatory activity and mechanism of action of this compound (referred to herein as Compound X).
In Vitro Evaluation of Anti-inflammatory Activity
A series of in vitro assays are proposed to determine the direct effects of Compound X on cellular models of inflammation and specific enzymatic targets.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic concentration of Compound X on RAW 264.7 murine macrophage cells.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compound X (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
-
Objective: To assess the effect of Compound X on the production of the pro-inflammatory mediator nitric oxide.
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of Compound X for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated/LPS-stimulated controls.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
-
Objective: To measure the inhibitory effect of Compound X on the secretion of key pro-inflammatory cytokines.
-
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with Compound X and/or LPS as described in the NO production assay.
-
After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
4. Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
-
Objective: To determine if Compound X directly inhibits the activity of the COX-2 enzyme.
-
Principle: A fluorometric assay to detect Prostaglandin G2, the intermediate product generated by COX-2 enzyme activity.[2][3]
-
Protocol:
-
The assay is performed in a 96-well plate.
-
Add COX Assay Buffer, COX Probe, and COX Cofactor to each well.[4]
-
Add diluted human recombinant COX-2 enzyme to all wells except the background control.
-
Add various concentrations of Compound X to the test wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.[4]
-
Incubate for 10-15 minutes at room temperature.
-
Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Calculate the percent inhibition relative to the vehicle control.
-
Hypothetical Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Compound X
| Assay | Parameter | Compound X (1 µM) | Compound X (10 µM) | Compound X (25 µM) | Positive Control |
|---|---|---|---|---|---|
| Cell Viability | % Viability vs. Control | 99 ± 2.1% | 98 ± 1.8% | 97 ± 2.5% | N/A |
| NO Production | % Inhibition | 15 ± 3.2% | 45 ± 4.1% | 78 ± 3.9% | L-NAME (95 ± 2.7%) |
| TNF-α Release | % Inhibition | 12 ± 2.5% | 41 ± 3.6% | 72 ± 4.5% | Dexamethasone (85 ± 4.1%) |
| IL-6 Release | % Inhibition | 10 ± 1.9% | 38 ± 4.2% | 69 ± 5.1% | Dexamethasone (88 ± 3.8%) |
| COX-2 Activity | % Inhibition | 8 ± 1.5% | 35 ± 3.3% | 65 ± 4.0% | Celecoxib (92 ± 2.9%) |
Data are presented as mean ± SEM. N/A = Not Applicable.
In Vitro Experimental Workflow
In Vivo Evaluation of Anti-inflammatory Activity
To validate the in vitro findings, the following in vivo model of acute inflammation is proposed.
Experimental Protocol
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the efficacy of Compound X in a well-established model of acute inflammation.
-
Principle: Subplantar injection of carrageenan induces a reproducible inflammatory edema, the reduction of which indicates anti-inflammatory activity.[7][8][9][10][11]
-
Protocol:
-
Acclimatize male Wistar rats (180-220g) for one week.
-
Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Compound X (e.g., 10, 25, 50 mg/kg).
-
Administer Compound X or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
Hypothetical Data Presentation
Table 2: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.62 ± 0.05 | 27.1% |
| Compound X | 25 | 0.41 ± 0.04 | 51.8% |
| Compound X | 50 | 0.25 ± 0.03 | 70.6% |
| Indomethacin | 10 | 0.22 ± 0.02 | 74.1% |
Data are presented as mean ± SEM.
In Vivo Experimental Workflow```dot
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
Investigating the Analgesic Potential of Novel Chemical Entities: Application Notes and Protocols for 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the preclinical investigation of the analgesic properties of novel chemical entities, using the hypothetical compound 1-(3-Fluorophenyl)cyclobutanecarboxylic acid as a representative example. The following sections detail a strategic workflow, from initial in vitro screening to in vivo validation in established pain models. The protocols provided are based on standard, validated methodologies in the field of pain research to guide researchers in the systematic evaluation of potential new analgesics.
Introduction to Analgesic Drug Discovery
The discovery of novel analgesics is critical to address the unmet medical need for effective and safe pain management. Current therapies, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects, limiting their long-term use.[1] The drug discovery process for new analgesics involves a multi-stage approach, beginning with target identification and followed by screening of chemical libraries, lead optimization, and extensive preclinical characterization before advancing to clinical trials.[1] This document outlines a generalized workflow for assessing the analgesic potential of a novel compound.
Proposed Investigational Workflow
A systematic approach is essential to thoroughly characterize the analgesic profile of a new compound. The following workflow is recommended:
Caption: General workflow for analgesic drug discovery.
Phase 1: In Vitro Screening Protocols
The initial phase focuses on identifying the molecular target(s) of this compound and characterizing its in vitro pharmacological activity.
Target Identification and Primary Binding Assays
Given that many existing analgesics target G protein-coupled receptors (GPCRs) or ion channels, initial screening should focus on these target classes.[2]
Protocol: Radioligand Binding Assay for Opioid Receptors (μ, δ, κ)
-
Objective: To determine if this compound binds to opioid receptors.
-
Materials:
-
Cell membranes expressing human recombinant μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).
-
This compound (test compound).
-
Naloxone (non-selective opioid antagonist, positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine cell membranes, radioligand, and either buffer (for total binding), excess naloxone (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding inhibition by the test compound and determine the inhibitory constant (Ki) from competition binding curves.
Functional Assays
Functional assays are crucial to determine if the compound acts as an agonist, antagonist, or modulator of the identified target.
Protocol: [³⁵S]GTPγS Binding Assay for GPCRs
-
Objective: To assess the functional activity of this compound at a GPCR target (e.g., an opioid receptor).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Known agonist and antagonist for the receptor (positive controls).
-
Test compound.
-
Assay buffer (containing MgCl₂ and NaCl).
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound or control compounds.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Phase 2: In Vivo Behavioral Models for Analgesia
In vivo models are essential for evaluating the analgesic efficacy of a compound in a complex biological system.[3] Animal models are categorized based on the type of pain being studied, including acute, inflammatory, and neuropathic pain.[3]
Acute Pain Models
These models assess the effect of a compound on nociceptive responses to acute thermal or chemical stimuli.
Protocol: Hot Plate Test
-
Objective: To evaluate the central analgesic activity of the test compound against a thermal stimulus.[4]
-
Animals: Mice or rats.
-
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At predetermined time points (e.g., 30, 60, 90 minutes post-administration), place the animal on the hot plate.
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies of the treated group with the control group.
Protocol: Acetic Acid-Induced Writhing Test
-
Objective: To assess the peripheral analgesic activity of the test compound against a chemical stimulus.[4]
-
Animals: Mice.
-
Procedure:
-
Administer the test compound or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).
-
-
Data Analysis: Calculate the percentage of inhibition of writhing compared to the control group.[4]
Persistent Pain Models
These models are more clinically relevant as they mimic chronic pain states.
Protocol: Formalin Test
-
Objective: To evaluate the compound's efficacy in a model of tonic chemical pain and inflammation. The test has two distinct phases: an acute, neurogenic phase and a later, inflammatory phase.[5]
-
Animals: Rats or mice.
-
Procedure:
-
Administer the test compound or vehicle.
-
After the pre-treatment period, inject a dilute formalin solution (e.g., 5%) into the plantar surface of a hind paw.
-
Observe the animal's behavior and record the time spent licking or flinching the injected paw during the first phase (0-5 minutes) and the second phase (15-30 minutes).
-
-
Data Analysis: Compare the nociceptive behaviors in the treated and control groups for both phases.
Protocol: Carrageenan-Induced Paw Edema
-
Objective: To assess the anti-inflammatory and anti-hyperalgesic effects of the compound.[6]
-
Animals: Rats.
-
Procedure:
-
Measure the baseline paw volume using a plethysmometer.
-
Administer the test compound or vehicle.
-
Inject carrageenan into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Assess thermal or mechanical hyperalgesia at the same time points.
-
-
Data Analysis: Calculate the percentage of inhibition of edema and the reversal of hyperalgesia.
Phase 3: Mechanistic and Safety Studies
Elucidating the Mechanism of Action
If the initial screens suggest a novel mechanism, further studies are warranted.
Caption: Simplified nociceptive signaling pathway.
To investigate where this compound acts in this pathway, antagonist studies can be performed in the in vivo models. For example, pre-treatment with naloxone could determine if the analgesic effects are opioid-mediated.
Preliminary Safety and Side Effect Profiling
A crucial aspect of analgesic development is to identify potential side effects early.
Protocol: Rotarod Test
-
Objective: To assess for motor impairment, a common side effect of centrally acting analgesics.
-
Animals: Mice or rats.
-
Apparatus: A rotating rod apparatus.
-
Procedure:
-
Train the animals to stay on the rotating rod.
-
Administer the test compound or vehicle.
-
At various time points, place the animal on the rotarod and measure the latency to fall.
-
-
Data Analysis: A significant decrease in the time spent on the rod indicates motor impairment.
Data Presentation
All quantitative data from these studies should be summarized in clear, well-structured tables to facilitate comparison between different doses of the test compound and control substances.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Target | Binding Assay (Ki, nM) | Functional Assay (EC₅₀/IC₅₀, nM) |
| μ-Opioid Receptor | ||
| δ-Opioid Receptor | ||
| κ-Opioid Receptor | ||
| TRPV1 | ||
| Other |
Table 2: Efficacy of this compound in Acute Pain Models
| Model | Dose (mg/kg) | % MPE or % Inhibition |
| Hot Plate | ||
| Writhing Test | ||
Table 3: Efficacy of this compound in Persistent Pain Models
| Model | Dose (mg/kg) | Outcome Measure | % Effect |
| Formalin Test (Phase 1) | Flinching/Licking Time | ||
| Formalin Test (Phase 2) | Flinching/Licking Time | ||
| Carrageenan Model | Paw Edema Inhibition | ||
| Reversal of Hyperalgesia |
Conclusion
The protocols and workflow detailed in these application notes provide a robust starting point for the comprehensive preclinical evaluation of the analgesic properties of novel compounds like this compound. A systematic investigation of the in vitro and in vivo pharmacology, mechanism of action, and preliminary safety profile is essential for identifying promising new drug candidates for the treatment of pain.
References
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The search for novel analgesics: targets and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
Application Notes and Protocols for the Derivatization of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The cyclobutane motif offers a three-dimensional scaffold that can enhance the pharmacological properties of drug candidates, while the fluorophenyl group can modulate metabolic stability and binding interactions.[1] The following protocols describe common derivatization techniques, including amide coupling and esterification, to generate diverse libraries of compounds for drug discovery and development.
I. Application Notes
The derivatization of this compound is a key step in the synthesis of novel molecular entities. The primary methods for its derivatization involve the modification of the carboxylic acid functional group to form amides and esters. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery programs.
-
Amide Coupling: The formation of amides from this compound and a variety of primary and secondary amines is a common strategy to introduce diverse functional groups and modulate the physicochemical properties of the parent molecule. This approach is central to the synthesis of compounds targeting a range of biological targets. The choice of coupling reagent can significantly impact reaction yield and purification ease.[2][3]
-
Esterification: Esterification of this compound with various alcohols can be employed to create prodrugs, modify solubility, or act as intermediates for further chemical transformations. Mild reaction conditions are often preferred to avoid racemization or side reactions, especially when dealing with sterically hindered alcohols.[4]
-
Analytical Derivatization: For the purpose of quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization of the carboxylic acid may be necessary. Reagents that convert the carboxylic acid into a more volatile or ionizable species are utilized. For instance, silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used for GC-MS analysis.[5] For LC-MS, reagents like 3-nitrophenylhydrazine (3-NPH) can be used to introduce a readily ionizable tag.[6][7]
II. Experimental Protocols
The following are detailed protocols for the derivatization of this compound.
Protocol 1: Amide Coupling using EDC-HCl
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) as the coupling agent. This method is noted for its relatively straightforward purification.[2][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Deionized (DI) water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq) to the reaction mixture.[3]
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2-1.5 eq) to the stirring solution.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with DI water.[3]
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 2: Amide Coupling using HBTU
This protocol outlines the use of Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) as a coupling agent, which has been shown to provide good yields in the synthesis of cyclobutane amides.[2][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or DCM in a round-bottom flask.
-
Add the amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
In a separate flask, dissolve HBTU (1.2 eq) in DMF or DCM and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Esterification using DCC and DMAP
This protocol describes a method for the esterification of this compound with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This is a convenient method that proceeds under mild conditions.[4]
Materials:
-
This compound
-
Alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), dry
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a one-necked flask, dissolve this compound (1.0 eq), the alcohol (1.5-3.0 eq), and DMAP (0.1 eq) in dry DCM.[4]
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution portion-wise.[4]
-
Stir the reaction mixture at 0°C for 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.[4]
-
A precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[4]
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure to yield the desired ester.[4]
III. Data Presentation
The following table summarizes representative yield data for amide coupling reactions of a cyclobutane carboxylic acid, which can serve as an estimate for the derivatization of this compound.
| Coupling Reagent | Substrate | Product | Yield (%) | Purification Notes | Reference |
| HBTU | Cyclobutane carboxylic acid | Amide | 48.4 | Recrystallization yielded a mix of white powder and brown rods. | [2][3] |
| EDC-HCl | Cyclobutane carboxylic acid | Amide | 9.6 | Produced uniform white crystals after acid wash and recrystallization, indicating easier purification. | [2][3] |
Note: Yields are highly dependent on the specific amine and reaction conditions used. The data presented is from a study on a related cyclobutane system and should be considered as a general guideline.[2]
IV. Visualizations
Caption: Workflow for Amide Coupling Derivatization.
Caption: Workflow for Esterification Derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a robust two-step process commencing with the phase-transfer-catalyzed alkylation of 3-fluorophenylacetonitrile with 1,3-dibromopropane to yield 1-(3-fluorophenyl)cyclobutanecarbonitrile. Subsequent alkaline hydrolysis of the nitrile furnishes the target carboxylic acid in good yield and purity. This methodology is designed to be scalable and cost-effective for industrial applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the fluorophenyl and cyclobutane moieties can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. Therefore, a reliable and scalable synthetic process is crucial for its application in drug discovery and development programs. The protocols outlined below provide a comprehensive guide for the multi-kilogram scale production of this important compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step sequence as illustrated below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This protocol details the phase-transfer-catalyzed synthesis of the nitrile intermediate.
Materials:
-
3-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
Procedure:
-
To a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-fluorophenylacetonitrile (1.0 eq), toluene (5 vol), and tetrabutylammonium bromide (0.05 eq).
-
Begin vigorous stirring and slowly add 50% aqueous sodium hydroxide solution (5.0 eq) over 30 minutes, maintaining the internal temperature below 30 °C.
-
After the addition is complete, add 1,3-dibromopropane (1.2 eq) dropwise over 1 hour, again ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reaction mixture to room temperature and carefully add deionized water (10 vol).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water (2 x 5 vol) and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-fluorophenyl)cyclobutanecarbonitrile as an oil. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol describes the alkaline hydrolysis of the nitrile to the final carboxylic acid product.
Materials:
-
1-(3-Fluorophenyl)cyclobutanecarbonitrile
-
Sodium hydroxide
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Heptane
-
Rotary evaporator
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol (5 vol).
-
Add a solution of sodium hydroxide (4.0 eq) in deionized water (5 vol).
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with deionized water (10 vol) and wash with ethyl acetate (2 x 5 vol) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Stir the slurry for 1-2 hours at 0-5 °C to ensure complete precipitation.
-
Collect the solid product by filtration using a Buchner funnel, and wash the filter cake with cold deionized water (2 x 3 vol).
-
Recrystallize the crude product from a mixture of ethyl acetate and heptane to afford pure this compound as a white crystalline solid.
-
Dry the final product in a vacuum oven at 50 °C to a constant weight.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Step 1: Nitrile Formation | Step 2: Hydrolysis & Purification |
| Reactants | ||
| 3-Fluorophenylacetonitrile | 1.0 kg (7.4 mol) | - |
| 1,3-Dibromopropane | 1.79 kg (8.9 mol) | - |
| Sodium Hydroxide (50%) | 2.96 kg (37.0 mol) | - |
| 1-(3-Fluorophenyl)cyclobutanecarbonitrile | - | 1.2 kg (6.85 mol, assumed from previous step) |
| Sodium Hydroxide (solid) | - | 1.1 kg (27.4 mol) |
| Product | ||
| Product Name | 1-(3-Fluorophenyl)cyclobutanecarbonitrile | This compound |
| Theoretical Yield | 1.29 kg | 1.33 kg |
| Actual Yield (Typical) | 1.2 kg | 1.15 kg |
| Molar Yield | ~93% | ~87% |
| Purity (by HPLC) | >95% (crude) | >99% (after recrystallization) |
| Melting Point | N/A (oil) | 118-120 °C |
Table 2: Spectroscopic Data for this compound
| Analysis | Data |
| ¹H NMR | The ¹H NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.4 ppm. The cyclobutane methylene protons will likely appear as multiplets between δ 2.0-3.0 ppm. The carboxylic acid proton is expected as a broad singlet downfield, typically above δ 10 ppm. |
| ¹³C NMR | The ¹³C NMR spectrum will show a signal for the carboxylic carbon around δ 175-180 ppm. The quaternary carbon of the cyclobutane ring attached to the phenyl group would be around δ 45-55 ppm. The cyclobutane methylene carbons are expected in the range of δ 20-35 ppm. The aromatic carbons will appear between δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic coupling (¹JCF). |
| FT-IR | A broad O-H stretch for the carboxylic acid is expected from 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group should appear around 1700 cm⁻¹. C-F stretching vibrations will be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. |
| MS (ESI-) | m/z: [M-H]⁻ calculated for C₁₁H₁₀FO₂⁻: 193.07; found: 193.1. |
Note: Specific NMR chemical shifts can vary depending on the solvent and concentration. The provided information is based on typical values for similar structures.
Logical Relationships and Workflows
Caption: A simplified workflow diagram for the synthesis of the target compound.
Safety Precautions
-
3-Fluorophenylacetonitrile: Toxic by inhalation, in contact with skin, and if swallowed. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
1,3-Dibromopropane: Lachrymator and skin irritant. Handle with care in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Use in a fume hood with appropriate PPE.
-
Toluene: Flammable and harmful. Avoid inhalation and skin contact.
-
The hydrolysis step generates ammonia gas as a byproduct, which is toxic and has a strong odor. Ensure the reaction is performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.
Application Notes and Protocols for the Formulation of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Fluorophenyl)cyclobutanecarboxylic acid is a synthetic organic compound with potential applications in pharmaceutical research and development.[1][2][3][4][5] As with many carboxylic acid-containing small molecules, its utility in in vitro biological assays is highly dependent on achieving an appropriate formulation that ensures solubility, stability, and bioavailability to the cellular or molecular target. Carboxylic acids can present formulation challenges due to their potential for poor aqueous solubility at physiological pH, where they are often ionized.[6][7] This document provides a comprehensive guide to developing a suitable formulation for this compound for use in a variety of in vitro assays.
The strategies outlined herein are based on established principles for formulating poorly soluble compounds and can be adapted to the specific requirements of the assay and the physicochemical properties of the test compound.[8][9][10] These approaches include solubilization using co-solvents, surfactants, and cyclodextrins, as well as the potential for creating more complex formulations like solid dispersions or lipid-based systems for more advanced applications.[11][12]
Physicochemical Properties of this compound
A summary of the known physicochemical properties is presented in Table 1. Understanding these properties is the first step in developing a robust formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FO₂ | [2][3][4] |
| Molecular Weight | 194.20 g/mol | [2] |
| Appearance | Solid | [2] |
| Predicted Melting Point | 93.23 °C | [3] |
| Predicted Boiling Point | ~328.6 °C at 760 mmHg | [3] |
| Predicted Density | ~1.3 g/cm³ | [3] |
Experimental Protocols
The following sections detail the protocols for determining the solubility of this compound and preparing formulations suitable for in vitro assays.
1. Solubility Determination
A critical initial step is to determine the solubility of the compound in various solvents and buffer systems relevant to the intended in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a water-miscible organic solvent, such as DMSO or ethanol. A high concentration (e.g., 10-50 mM) is recommended.
-
In separate microcentrifuge tubes, add an excess of the solid compound to a fixed volume (e.g., 1 mL) of each test solvent (DMSO, ethanol, PBS, cell culture medium).
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) with constant agitation for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
2. Stock Solution Preparation
For most in vitro assays, a concentrated stock solution is prepared in an organic solvent, which is then diluted into the aqueous assay medium.
Materials:
-
This compound
-
Anhydrous DMSO
Protocol:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a minimal volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Working Solution Preparation for Cell-Based Assays
The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
Stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
Protocol:
-
Perform serial dilutions of the DMSO stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for the assay.
-
It is crucial to add the stock solution to the medium with vigorous vortexing to facilitate rapid dispersion and minimize precipitation.
-
Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the formulation strategy may need to be revised.
Formulation Strategies for Poor Solubility
If the compound exhibits poor solubility in the final assay medium, several strategies can be employed to enhance its solubility and bioavailability.
a) Co-solvents: The use of a co-solvent system can improve the solubility of hydrophobic compounds. However, the concentration of the co-solvent must be compatible with the biological system being studied.
b) Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to increase the solubility of poorly soluble compounds by forming micelles.[12]
c) Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Data Presentation
The results of the solubility studies should be systematically recorded to guide the selection of an appropriate formulation.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMEM + 10% FBS | 37 |
Note: The table above is a template. The user should populate it with their experimental data.
Table 3: Example Formulation Components for In Vitro Assays
| Formulation Component | Concentration Range | Purpose | Considerations |
| DMSO | 0.1 - 0.5% (v/v) | Primary solvent for stock solution | Potential for cytotoxicity at higher concentrations. |
| Ethanol | 0.1 - 1% (v/v) | Alternative primary solvent | Can have biological effects on some cell types. |
| Tween® 80 | 0.01 - 0.1% (w/v) | Surfactant to enhance solubility | May interfere with some assays. |
| HP-β-CD | 1 - 10 mM | Solubilizing agent via inclusion complexes | Can extract cholesterol from cell membranes. |
Visualizations
Diagram 1: Experimental Workflow for Formulation Development
Caption: Workflow for developing a suitable formulation for in vitro assays.
Diagram 2: Hypothetical Signaling Pathway for Compound Testing
Caption: A hypothetical signaling pathway where the compound could be tested as an inhibitor.
The successful use of this compound in in vitro assays is contingent upon the development of an appropriate formulation that ensures its solubility and stability in the assay medium. A systematic approach, beginning with solubility determination and followed by the judicious use of formulation excipients if necessary, is paramount. The protocols and strategies outlined in this document provide a robust framework for researchers to develop a suitable formulation, thereby enabling the accurate assessment of the biological activity of this compound. It is essential to validate the chosen formulation for compatibility with the specific in vitro system to ensure that the observed effects are due to the compound itself and not the formulation components.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | CAS 179411-84-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. pschemicals.com [pschemicals.com]
- 5. 179411-84-8|this compound|BLD Pharm [bldpharm.com]
- 6. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Synthesis Route 1: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of the nitrile to the carboxylic acid. | 1. Insufficiently harsh reaction conditions: Nitrile hydrolysis, especially on sterically hindered substrates, often requires vigorous conditions. 2. Poor solubility of the starting material. 3. Deactivation of the acid or base catalyst. | 1. For acidic hydrolysis: Increase the concentration of the acid (e.g., use concentrated HCl or H₂SO₄). Increase the reaction temperature to reflux and extend the reaction time. 2. For basic hydrolysis: Use a higher concentration of base (e.g., 40% aq. NaOH or KOH). Consider using a co-solvent like ethanol or methanol to improve solubility. Increase the reaction temperature to reflux and prolong the reaction time.[1][2] 3. Ensure the catalyst is not consumed by impurities in the starting material or solvent. |
| Formation of amide intermediate as the major product. | Incomplete hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. Milder reaction conditions may favor the isolation of the amide.[1] | 1. To obtain the carboxylic acid: Employ more forcing conditions as described above (higher temperature, longer reaction time, higher concentration of acid or base).[1] |
| Difficult purification of the final product. | Presence of unreacted starting material or amide intermediate. Formation of side products from degradation at high temperatures. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to ensure complete conversion. 2. For purification: After acidic workup, the carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene).[3][4] Alternatively, column chromatography on silica gel can be employed. |
Synthesis Route 2: Grignard Reaction of 3-Fluorophenylmagnesium Bromide with Cyclobutanone and Subsequent Oxidation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure of the Grignard reagent to form. | 1. Presence of moisture: Grignard reagents are extremely sensitive to water.[5] 2. Passivated magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction.[6] 3. Impure starting materials or solvent. | 1. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents (e.g., dry diethyl ether or THF).[6] 2. Activate the magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface.[6] 3. Use freshly distilled solvents and pure 3-fluorobromobenzene. |
| Low yield of 1-(3-fluorophenyl)cyclobutanol. | 1. Side reactions of the Grignard reagent: Enolization of the cyclobutanone can occur, leading to the recovery of starting material after workup.[7] 2. Wurtz coupling: Reaction of the Grignard reagent with unreacted 3-fluorobromobenzene. | 1. Slowly add the cyclobutanone to the Grignard reagent at a low temperature (e.g., 0 °C or lower) to minimize enolization.[8] 2. Ensure a slight excess of magnesium is used and the formation of the Grignard reagent is complete before adding the ketone. |
| Low yield in the oxidation of 1-(3-fluorophenyl)cyclobutanol to the carboxylic acid. | Choice of oxidizing agent: The oxidation of a tertiary alcohol to a carboxylic acid requires a strong oxidizing agent and can be challenging. | 1. This is not a direct oxidation. The synthesis would typically proceed by carboxylation of the Grignard reagent with CO₂ (dry ice).[7][9] The intermediate from the reaction with cyclobutanone is a tertiary alcohol, which cannot be directly oxidized to a carboxylic acid without cleaving the cyclobutane ring. |
| Formation of biphenyl and other coupling byproducts. | Reaction of the Grignard reagent with the aryl halide starting material. | 1. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Ensure efficient stirring to promote the reaction with magnesium. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
The hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile is often the more direct and higher-yielding route, especially if the nitrile is commercially available or can be synthesized efficiently. The Grignard route involves more steps and potential side reactions, but can be a viable alternative if the starting materials are readily accessible.
Q2: What are the typical conditions for the hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile?
For acidic hydrolysis, refluxing with concentrated hydrochloric acid or a mixture of sulfuric acid and water is common. For basic hydrolysis, refluxing with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, often with a co-solvent like ethanol, is effective. The choice between acidic and basic conditions may depend on the stability of other functional groups in the molecule.[1][2]
Q3: How can I monitor the progress of the nitrile hydrolysis reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting nitrile. The disappearance of the starting material spot and the appearance of a more polar spot for the carboxylic acid (which will likely streak on the TLC plate) indicates the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the conversion.
Q4: What is a common method for the purification of this compound?
After an acidic workup, the crude product can often be purified by recrystallization.[3][4] Common solvent systems for recrystallization of aryl carboxylic acids include ethyl acetate/hexanes or toluene. If recrystallization is not effective, column chromatography on silica gel using a gradient of ethyl acetate in hexanes with a small amount of acetic acid can be used.
Q5: In the Grignard route, what is the best way to introduce the carboxylic acid group?
Instead of oxidizing the tertiary alcohol, the carboxylic acid is more efficiently introduced by reacting the Grignard reagent, 3-fluorophenylmagnesium bromide, directly with solid carbon dioxide (dry ice).[7][9] This reaction, known as carboxylation, directly forms the magnesium salt of the carboxylic acid, which upon acidic workup yields the desired product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(3-Fluorophenyl)cyclobutanecarbonitrile (1 equivalent).
-
Hydrolysis:
-
Acidic Conditions: Add a 1:1 mixture of concentrated hydrochloric acid and water (approximately 10-20 volumes).
-
Basic Conditions: Add a 40% aqueous solution of sodium hydroxide (approximately 10-20 volumes) and ethanol as a co-solvent if needed for solubility.
-
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically several hours to overnight).
-
Workup:
-
Acidic Hydrolysis: Cool the reaction mixture to room temperature and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Basic Hydrolysis: Cool the reaction mixture to room temperature. Acidify the mixture to pH ~2 with concentrated hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation: Comparison of General Hydrolysis Conditions
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated HCl or H₂SO₄ | Concentrated NaOH or KOH |
| Solvent | Water | Water, Ethanol/Water |
| Temperature | Reflux | Reflux |
| Workup | Extraction | Acidification followed by extraction |
| Product Form | Carboxylic Acid | Carboxylate salt (before acidification) |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Fluorinated Cyclobutane Carboxylic Acids
Welcome to the technical support center for the synthesis of fluorinated cyclobutane carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this specialized area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of fluorinated cyclobutane carboxylic acids?
The synthesis of fluorinated cyclobutane carboxylic acids is often complicated by several factors:
-
Ring Strain and Reactivity: The inherent strain of the cyclobutane ring can influence reactivity and lead to unexpected side reactions.
-
Stereocontrol: Achieving the desired cis or trans stereochemistry of the fluorine and carboxylic acid substituents on the cyclobutane ring is a significant hurdle, often resulting in diastereomeric mixtures that are difficult to separate.[1][2]
-
Side Reactions: Elimination reactions are a common problem, leading to the formation of unsaturated cyclobutene byproducts and reducing the yield of the desired saturated product.[1][3][4]
-
Functional Group Incompatibility: The carboxylic acid group can be incompatible with many fluorinating reagents, leading to decomposition or unwanted side reactions.[1][5][6]
-
Purification: The separation of the desired product from starting materials, diastereomers, and side products can be challenging.[7][8]
Q2: Is it possible to directly fluorinate a cyclobutane ring that already contains a carboxylic acid group?
Direct fluorination of a cyclobutane carboxylic acid is often challenging and generally not recommended. The acidic proton of the carboxyl group can react with many fluorinating reagents, leading to reagent deactivation, side reactions, or complete decomposition of the starting material.[1][5][6] It is often more effective to protect the carboxylic acid as an ester before carrying out the fluorination step.[9][10][11]
Q3: What are the most common side reactions observed during the fluorination of cyclobutane precursors to carboxylic acids?
The most prevalent side reaction is elimination , particularly when a leaving group (such as a hydroxyl or sulfonate ester) is adjacent to a proton on the cyclobutane ring. This leads to the formation of a cyclobutene derivative.[1][3][4] Other potential side reactions include ring-opening, rearrangements, and, if the carboxylic acid is unprotected, decarboxylation under certain conditions.[12]
Q4: How can I improve the stereoselectivity of my fluorination reaction?
Improving stereoselectivity is a complex challenge that often requires a multi-faceted approach:
-
Choice of Fluorinating Reagent: Different fluorinating reagents can exhibit varying degrees of stereoselectivity depending on the substrate and reaction mechanism.
-
Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the fluorination. Utilizing a substrate with a pre-defined stereocenter can influence the facial selectivity of the fluorine addition.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the stereochemical course of the reaction. Careful optimization of these parameters is crucial.
-
Catalyst System: For catalytic fluorination reactions, the choice of ligand is critical in controlling the enantioselectivity.
Q5: What are the best practices for purifying fluorinated cyclobutane carboxylic acids?
Purification strategies depend on the physical properties of the target compound and the nature of the impurities. Common techniques include:
-
Crystallization: This is often an effective method for obtaining highly pure solid products.[7]
-
Distillation: For volatile liquid products, distillation can be a viable purification method.[7]
-
Chromatography: Column chromatography is widely used, but the choice of stationary and mobile phases needs to be carefully optimized for these often polar and acidic compounds.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.[8]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Product
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Decomposition of starting material | The carboxylic acid may be reacting with the fluorinating agent. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to fluorination. | --INVALID-LINK-- |
| Inactive fluorinating reagent | Use a fresh batch of the fluorinating reagent. Some reagents are sensitive to moisture and can degrade over time. | - |
| Sub-optimal reaction temperature | The reaction may require higher or lower temperatures. Perform small-scale experiments to screen a range of temperatures. | --INVALID-LINK-- |
| Incorrect solvent | The solvent may not be suitable for the reaction. Screen different anhydrous solvents (e.g., DCM, THF, MeCN). | - |
Problem 2: Formation of a Significant Amount of Elimination Byproduct (Cyclobutene Derivative)
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Reaction temperature is too high | Elimination reactions are often favored at higher temperatures. Try running the reaction at a lower temperature. | --INVALID-LINK-- |
| Use of a strong, non-hindered base | If a base is required, consider using a bulkier, non-nucleophilic base to disfavor elimination. | - |
| Leaving group is too effective | If starting from an alcohol, consider converting it to a different leaving group that may favor substitution over elimination under your reaction conditions. | - |
| Substrate conformation favors elimination | The stereochemistry of the starting material may predispose it to elimination. Consider synthesizing a different diastereomer of the starting material if possible. | - |
Problem 3: Poor Stereoselectivity (Formation of Diastereomeric Mixture)
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Lack of facial control in fluorination | If possible, introduce a bulky substituent on the cyclobutane ring to block one face and direct the approach of the fluorinating agent. | - |
| Racemization or epimerization | The reaction conditions may be causing racemization at a stereocenter. Consider using milder conditions or a different synthetic route. | - |
| Reaction proceeding through a non-stereospecific mechanism | Investigate the reaction mechanism. If it is not inherently stereospecific (e.g., involving a planar intermediate), consider alternative reagents or pathways that are known to proceed with high stereospecificity (e.g., SN2-type reactions). | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Esterification of Cyclobutane Carboxylic Acid (Protecting Group Introduction)
This protocol describes a general procedure for the protection of a cyclobutane carboxylic acid as its methyl ester.
Materials:
-
Cyclobutane carboxylic acid derivative (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent)
-
Thionyl chloride (SOCl₂) (1.2 eq) or catalytic sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the cyclobutane carboxylic acid in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deoxofluorination of a Cyclobutanol Ester
This protocol provides a general method for the deoxofluorination of a secondary alcohol on a cyclobutane ring using diethylaminosulfur trifluoride (DAST).
Materials:
-
Cyclobutanol methyl ester derivative (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the cyclobutanol methyl ester in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a chilled, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude fluorinated ester by column chromatography.
Protocol 3: Hydrolysis of a Fluorinated Cyclobutane Ester (Protecting Group Removal)
This protocol outlines the final deprotection step to yield the target fluorinated cyclobutane carboxylic acid.
Materials:
-
Fluorinated cyclobutane methyl ester (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the fluorinated cyclobutane methyl ester in a mixture of THF and water (typically a 3:1 to 1:1 ratio).
-
Add lithium hydroxide and stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the fluorinated cyclobutane carboxylic acid.
-
The product can be further purified by crystallization or chromatography if necessary.
Visualizations
Caption: Decision workflow for synthesizing fluorinated cyclobutane carboxylic acids.
Caption: Troubleshooting guide for low yield in fluorination reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Physical‐Chemical Properties of cis‐ and trans‐1‐Amino‐3‐fluoro‐3‐methylcyclobutanecarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5312935A - Purification of fluorinated carboxylic acids - Google Patents [patents.google.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: Two primary retrosynthetic approaches are common for this class of compounds. The first is a variation of the malonic ester synthesis , where a nucleophile like diethyl malonate reacts with a 1,3-dihalopropane to form the cyclobutane ring, followed by hydrolysis and decarboxylation.[1][2][3] The aryl group is typically introduced before or after the cyclization. The second common strategy involves the use of an organometallic reagent , such as a Grignard reagent, which can react with a suitable cyclobutanone electrophile or with carbon dioxide.[4][5]
Q2: In a malonic ester-based synthesis, what are the most likely byproducts?
A2: The malonic ester synthesis is robust but can generate several characteristic byproducts. The most common is a linear tetra-ester (e.g., ethyl pentane-1,1,5,5-tetracarboxylate), which forms when one molecule of 1,3-dihalopropane reacts with two molecules of the malonic ester anion.[1] Another potential byproduct is the dialkylated malonic ester , where the alpha-carbon is alkylated twice by the dihalide, leading to more complex structures.[2][6] Finally, incomplete hydrolysis or decarboxylation can leave residual 1,1-cyclobutanedicarboxylic acid or its ester form in the final product.
Q3: If using a Grignard-based route with 3-fluorophenylmagnesium bromide, what impurities should I anticipate?
A3: Grignard reactions are sensitive and can lead to specific impurities. A major byproduct is often the homocoupled product , in this case, 3,3'-difluorobiphenyl, which arises from the reaction of the Grignard reagent with unreacted 3-fluorobromobenzene.[7] This side reaction is typically favored by higher temperatures.[7] Additionally, Grignard reagents are strong bases and react readily with trace amounts of water or other protic species.[5][8] This quenches the reagent, forming fluorobenzene and magnesium salts, which reduces the overall yield.
Troubleshooting Guide
| Issue ID | Problem | Potential Cause | Suggested Solution |
| BYP-01 | Low overall yield with a significant amount of starting material recovered. | (Grignard Route): Premature quenching of the Grignard reagent due to moisture or atmospheric oxygen.[4][8] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle reagents carefully to prevent exposure to air.[9] |
| BYP-02 | Isolation of a non-polar, high molecular weight impurity. | (Malonic Ester Route): Formation of the linear tetra-ester byproduct from the reaction of two malonate molecules with one 1,3-dibromopropane molecule.[1] | The desired cyclobutane diester intermediate is often volatile enough to be separated by steam distillation, leaving the high-boiling tetra-ester behind in the residue.[1] |
| (Grignard Route): Formation of the homocoupled 3,3'-difluorobiphenyl byproduct.[7] | Minimize the reaction temperature and add the alkyl halide slowly to a dilute solution of magnesium to reduce localized high concentrations. The biphenyl byproduct can often be removed from the final product by recrystallization or trituration with a non-polar solvent like petroleum ether.[7] | ||
| BYP-03 | Product is contaminated with a more polar compound containing two carboxylic acid groups. | (Malonic Ester Route): Incomplete decarboxylation of the intermediate 1,1-cyclobutanedicarboxylic acid. | After hydrolysis of the diester, ensure the reaction is heated sufficiently (typically to 140-180 °C) until carbon dioxide evolution ceases completely. The temperature required depends on the specific substituted dicarboxylic acid. |
| BYP-04 | Multiple unexpected spots on TLC, difficulty in purification. | (Malonic Ester Route): Generation of dialkylated products due to the high reactivity of the malonate enolate.[2] | Use an excess of the malonic ester relative to the dihalide to favor the mono-alkylation product that leads to cyclization.[3] |
Potential Byproduct Summary
The following table summarizes common byproducts, their origin, and key analytical identifiers.
| Byproduct Name | Probable Synthetic Route | Molecular Weight ( g/mol ) | Common Analytical Notes |
| 3,3'-Difluorobiphenyl | Grignard Synthesis | 190.18 | Appears as a non-polar spot on TLC. Mass spectrometry will show the correct molecular ion peak. ¹H NMR will lack signals corresponding to the cyclobutane ring. |
| Fluorobenzene | Grignard Synthesis | 96.10 | Highly volatile. May be observed in GC-MS analysis of the crude reaction mixture. |
| 1-(3-Fluorophenyl)cyclobutane-1,1-dicarboxylic acid | Malonic Ester Synthesis | 254.21 | More polar than the final product. Will show two carboxylic acid protons in ¹H NMR (if soluble) and a characteristic C=O stretch in IR. ESI-MS will show [M-H]⁻ at m/z 253. |
| Linear Tetra-ester byproduct¹ | Malonic Ester Synthesis | ~360+ | High boiling point, non-volatile under steam distillation.[1] ¹H and ¹³C NMR will show signals consistent with a linear alkyl chain and four ester groups. |
¹Structure and mass depend on the specific malonic ester and dihalide used.
Illustrative Experimental Protocol
Synthesis of 1,1-Cyclobutanedicarboxylic Acid (A key intermediate in Malonic Ester Synthesis)
This protocol is adapted from a known procedure for creating the cyclobutane core, which would be further modified for the introduction of the 3-fluorophenyl group in a complete synthesis.[1]
-
Reaction Setup: In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Base Addition: Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram-atoms) of sodium in 800 mL of absolute ethanol. Add this solution dropwise via the dropping funnel to the stirred reaction mixture. Maintain the internal temperature at 60–65 °C, using external cooling if necessary. The addition typically takes about one hour.
-
Reflux: After the addition is complete, heat the mixture on a steam bath and maintain a gentle reflux until the reaction mixture is neutral to phenolphthalein (approximately 2 hours).
-
Workup and Distillation: Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation. Arrange the flask for steam distillation and co-distill the diethyl 1,1-cyclobutanedicarboxylate and any unreacted diethyl malonate. This step is crucial as it separates the desired product from the non-volatile linear tetra-ester byproduct.[1]
-
Hydrolysis: Combine the ester layers from the distillate. Hydrolyze the esters by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.
-
Acidification: After hydrolysis, remove most of the ethanol by distillation. Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid.
-
Decarboxylation (Hypothetical Next Step): To obtain a monocarboxylic acid, the resulting 1,1-cyclobutanedicarboxylic acid would be heated to induce decarboxylation, typically at temperatures above its melting point (156-158 °C).
-
Purification: The final carboxylic acid product is typically purified by recrystallization from a suitable solvent like ethyl acetate or by distillation.
Visualizations
The following diagram illustrates a generalized malonic ester synthesis pathway for a cyclobutanecarboxylic acid, highlighting the formation of a major linear byproduct.
Caption: Malonic ester synthesis pathway and a competing side reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. softbeam.net:8080 [softbeam.net:8080]
"stability issues of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid in solution"
This technical support center provides guidance on the potential stability issues of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a carboxylic acid derivative, it is susceptible to degradation under certain environmental conditions.
Q2: In what types of solutions is this compound expected to be most and least stable?
A2: Generally, carboxylic acids are more stable in acidic to neutral aqueous solutions. Stability is expected to decrease in highly basic (alkaline) conditions due to the potential for salt formation and subsequent reactions. The presence of strong oxidizing agents could also lead to degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in public literature, similar compounds can undergo hydrolysis, oxidation, and photolysis.[1] Forced degradation studies are recommended to identify the specific degradation products and pathways for this molecule.[2][3][4]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach.[5] This allows for the separation and quantification of the parent compound from any potential degradants.
Troubleshooting Guide
Issue 1: I am observing precipitation of my compound in an aqueous buffer.
-
Question: Why is my this compound precipitating out of solution?
-
Answer: Precipitation can occur if the concentration of the compound exceeds its solubility in the chosen solvent or buffer system. The solubility of carboxylic acids is often pH-dependent. At a pH close to its pKa, the compound will be in both its ionized and non-ionized forms, which can affect solubility.
-
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your specific buffer system at the intended concentration and temperature.
-
Adjust pH: If using a buffer, consider adjusting the pH. Increasing the pH above the pKa of the carboxylic acid group will increase the concentration of the more soluble carboxylate salt.
-
Co-solvents: Consider the addition of a small percentage of an organic co-solvent (e.g., ethanol, DMSO) to increase solubility, ensuring it does not interfere with your experiment.
-
Issue 2: I am seeing a decrease in the concentration of the parent compound over time in my stability study.
-
Question: What could be causing the decrease in the concentration of this compound?
-
Answer: A decrease in the parent compound concentration suggests degradation. The specific cause will depend on the storage conditions (pH, temperature, light).
-
-
Troubleshooting Steps:
-
Analyze for Degradants: Use a stability-indicating HPLC method to see if new peaks, corresponding to degradation products, are appearing as the parent peak decreases.
-
Review Storage Conditions:
-
pH: If in a basic solution, consider if hydrolysis is occurring.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Ensure samples are protected from light if photostability has not been established.
-
-
Forced Degradation: To understand the potential degradation pathways, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.
-
Issue 3: I am observing inconsistent results in my assays.
-
Question: Why are my experimental results with this compound inconsistent?
-
Answer: Inconsistent results can stem from underlying stability issues. If the compound is degrading in your assay medium, the effective concentration will change over the course of the experiment.
-
-
Troubleshooting Steps:
-
Assess Solution Stability: Prepare a stock solution and analyze its concentration at the beginning and end of your typical experimental duration to check for stability under your assay conditions.
-
Control for Environmental Factors: Ensure consistent temperature and light conditions for all assays.
-
Fresh Solutions: Prepare fresh solutions of the compound for each experiment to minimize the impact of any potential degradation over time in stored solutions.
-
Experimental Protocols
The following are example protocols for conducting forced degradation studies to investigate the stability of this compound.
1. Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for acidic compounds.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance, and/or Mass Spectrometry (MS) for identification of degradants.
-
Forced Degradation Samples: Analyze samples from the forced degradation studies (see below) to ensure the method separates the parent compound from all degradation products.
-
2. Forced Degradation Studies
-
Objective: To identify potential degradation pathways and products under various stress conditions.[4]
-
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze by the stability-indicating HPLC method.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 30 min, 1, 4 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 24 hours |
| Thermal | Neutral Solution (e.g., Water) | 80°C | 24, 48, 72 hours |
| Photolytic | Neutral Solution | ICH Q1B conditions | Expose to light |
Note: These conditions are starting points and may need to be adjusted based on the observed stability of the compound.
Data Presentation
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.
Hypothetical Forced Degradation Results
| Stress Condition | Time (hours) | % Parent Remaining | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl @ 60°C | 24 | 95.2 | 1 | 2.5 |
| 0.1 M NaOH @ RT | 4 | 65.8 | 2 | 15.7 (DP1), 8.1 (DP2) |
| 3% H₂O₂ @ RT | 24 | 88.1 | 1 | 9.3 |
| Thermal @ 80°C | 72 | 98.5 | 0 | - |
| Photolytic | - | 92.4 | 1 | 5.1 |
DP = Degradation Product
Visualizations
The following diagrams illustrate workflows for investigating stability issues.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
-
Formation of the Cyclobutane Ring: This is often achieved through the reaction of 3-fluorobenzonitrile with 1,3-dibromopropane in the presence of a strong base to form the precursor, 1-(3-fluorophenyl)cyclobutanecarbonitrile.
-
Hydrolysis of the Nitrile: The resulting 1-(3-fluorophenyl)cyclobutanecarbonitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Another potential, though less direct, route involves the decarboxylation of a corresponding dicarboxylic acid precursor.[1]
Q2: I am having trouble with the initial Grignard reaction to form the aryl-cyclobutane bond. What are the likely causes of failure?
A2: Grignard reactions are notoriously sensitive to environmental conditions. Common reasons for failure include:
-
Presence of Water: Grignard reagents are highly basic and will react with even trace amounts of water. Ensure all glassware is flame-dried or oven-dried, and all solvents are anhydrous.[2][3]
-
Poor Quality Magnesium: The magnesium turnings should be fresh and shiny. An oxide layer on the surface can prevent the reaction from initiating.[2] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be beneficial.
-
Slow Initiation: If the reaction does not start, gentle heating with a heat gun or crushing the magnesium with a dry stirring rod can help initiate the process.[3]
-
Side Reactions: A major side reaction is the formation of biphenyl impurities through Wurtz-type coupling, especially at higher concentrations of the aryl halide and elevated temperatures.[2][3]
Q3: My nitrile hydrolysis is not going to completion. How can I improve the yield?
A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion:
-
Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient period. The hydrolysis of nitriles can be slow.[4]
-
Choice of Acid or Base: Strong acids (like concentrated HCl or H₂SO₄) or strong bases (like NaOH or KOH) are necessary for effective hydrolysis.[4][5]
-
Work-up Procedure: If using basic hydrolysis, the resulting carboxylate salt must be acidified with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product.[5][6]
Q4: What is the best way to purify the final product, this compound?
A4: Recrystallization is the most common and effective method for purifying the final carboxylic acid.[7][8][9] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7] Common solvent systems for carboxylic acids include mixtures of an organic solvent (like ethyl acetate or toluene) and a co-solvent in which the compound is less soluble (like hexanes or heptane) to induce crystallization upon cooling.[1][7]
Troubleshooting Guides
Problem 1: Low or No Yield of 1-(3-Fluorophenyl)cyclobutanecarbonitrile (Precursor)
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no color change or exotherm). | Inactive magnesium surface. | Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun. |
| Wet glassware or solvents. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and use anhydrous solvents. | |
| Low yield with significant amount of 3,3'-difluorobiphenyl byproduct. | High local concentration of aryl halide. | Add the 3-fluorobromobenzene solution slowly to the magnesium suspension to maintain a low concentration. |
| High reaction temperature. | Maintain a gentle reflux; avoid excessive heating which can promote coupling side reactions.[3] | |
| Starting materials are consumed, but the desired product is not formed. | Incorrect Grignard reagent formation. | Confirm the formation of the Grignard reagent before adding the cyclobutanecarbonitrile. A Gilman test can be used for confirmation. |
Problem 2: Incomplete Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting nitrile in the final product after work-up. | Insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction mixture is maintained at the appropriate temperature. |
| Hydrolysis reagent is not strong enough. | Use concentrated strong acids (e.g., 6-12M HCl) or a high concentration of a strong base (e.g., 20-40% NaOH). | |
| Low yield of carboxylic acid after acidic work-up of basic hydrolysis. | Incomplete precipitation of the carboxylic acid. | Ensure the pH of the solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt.[6] Cool the mixture in an ice bath to maximize precipitation. |
Problem 3: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Oily product obtained after recrystallization. | Inappropriate solvent system. | Screen different solvent systems. Start with a solvent in which the compound is soluble when hot and add an anti-solvent in which it is insoluble until the solution becomes turbid. Then, heat until clear and allow to cool slowly. |
| Impurities preventing crystallization. | If highly impure, consider a preliminary purification by column chromatography before recrystallization. | |
| Poor recovery after recrystallization. | Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the solid.[10] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This protocol is a generalized procedure based on common practices for similar syntheses.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, prepare a solution of 3-fluorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the 3-fluorobromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the flask.
-
Addition: Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 3-fluorobromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Reaction with Nitrile: After the addition is complete, cool the reaction mixture to 0 °C. Add a solution of 1-cyanocyclobutanecarbonitrile (1.1 equivalents) in anhydrous THF dropwise.
-
Quenching and Work-up: After stirring at room temperature for 2-4 hours, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This protocol outlines a typical acidic hydrolysis procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(3-Fluorophenyl)cyclobutanecarbonitrile (1.0 equivalent) and a 6M solution of hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Visualizing the Workflow
Below are diagrams illustrating the synthetic pathway and a troubleshooting decision tree.
Caption: Synthetic pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols and targeted troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective synthesis routes are:
-
Route 1: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile. This is a two-step process that involves the synthesis of the nitrile intermediate followed by its hydrolysis to the carboxylic acid.
-
Route 2: Grignard Reaction. This method involves the reaction of a Grignard reagent, 3-fluorophenylmagnesium bromide, with cyclobutanone, followed by a carboxylation step.
Q2: Which synthesis route generally provides higher yield and purity?
A2: Both routes can be optimized to achieve high yield and purity. The choice of route often depends on the availability of starting materials, scalability, and the specific capabilities of the laboratory. The nitrile hydrolysis route is often favored for its reliable and clean conversion in the final step.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control for both routes include:
-
Reaction Temperature: Precise temperature control is crucial for minimizing side reactions.
-
Purity of Reagents and Solvents: Using high-purity, anhydrous (especially for the Grignard route) reagents and solvents is essential.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or GC is important to determine the optimal reaction time.
-
Work-up and Purification Procedures: Proper work-up and purification are critical for isolating a high-purity product.
Troubleshooting Guides
Route 1: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This route involves the hydrolysis of the corresponding nitrile. Below are common issues and their solutions.
Issue 1: Low Yield of Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis of the nitrile. | - Increase the reaction time. - Increase the concentration of the acid or base catalyst. - Elevate the reaction temperature, ensuring it does not lead to degradation. |
| Degradation of the product. | - Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures. - Consider using milder hydrolysis conditions if degradation is observed. |
| Loss of product during work-up. | - Ensure the pH is sufficiently acidic during the extraction of the carboxylic acid into the organic phase. - Use an adequate amount of extraction solvent and perform multiple extractions. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Troubleshooting Steps |
| Unreacted 1-(3-Fluorophenyl)cyclobutanecarbonitrile | Detected by IR (nitrile stretch ~2230 cm⁻¹) or GC-MS. | - Optimize hydrolysis conditions for complete conversion (see Issue 1). - Purify the crude product by recrystallization. |
| Amide intermediate (1-(3-Fluorophenyl)cyclobutanecarboxamide) | Detected by NMR and Mass Spectrometry. | - Prolong the hydrolysis time or use harsher conditions (higher temperature or catalyst concentration) to drive the reaction to the carboxylic acid. |
Route 2: Grignard Reaction and Carboxylation
This route involves the formation of a Grignard reagent and its subsequent reaction with a carboxylating agent.
Issue 1: Low Yield of the Grignard Reagent
| Potential Cause | Troubleshooting Steps |
| Inactive magnesium surface. | - Use fresh, high-quality magnesium turnings. - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] - Mechanically crush the magnesium turnings in the reaction flask (under inert atmosphere) to expose a fresh surface.[2] |
| Presence of moisture in reagents or glassware. | - Rigorously dry all glassware in an oven before use. - Use anhydrous solvents (e.g., diethyl ether, THF).[2] |
| Wurtz coupling side reaction. | - Add the 3-bromo-fluorobenzene slowly to the magnesium suspension to maintain a low concentration of the halide.[1] |
Issue 2: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient carboxylation. | - Ensure an excess of the carboxylating agent (e.g., dry ice) is used. - Add the Grignard reagent to the carboxylating agent slowly to control the exothermic reaction. |
| Formation of biphenyl and other coupling byproducts. | - Control the reaction temperature during Grignard formation and subsequent reactions.[2] - Use dilute conditions for the Grignard reagent formation. |
| Protonation of the Grignard reagent. | - Ensure all subsequent reagents and solvents are anhydrous until the quenching step. |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile (Illustrative)
This intermediate is commercially available. However, a general synthetic approach involves the reaction of 3-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, dissolve 1-(3-Fluorophenyl)cyclobutanecarbonitrile in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) solution.[3]
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Acidic Hydrolysis Work-up: Cool the reaction mixture and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Basic Hydrolysis Work-up: Cool the reaction mixture. Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.[3] Filter the precipitate, wash with cold water, and dry. Alternatively, extract the acidified solution with an organic solvent.
Protocol 2: Synthesis via Grignard Reaction
Step 1: Preparation of 3-Fluorophenylmagnesium Bromide
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3-bromo-fluorobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and bubbling. If not, gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Carboxylation
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Data Presentation
The crude this compound can be purified by recrystallization.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent.
-
Suitable solvents or solvent systems include:
-
Toluene
-
Heptane/Ethyl Acetate
-
Methanol/Water
-
Acetone/Water
-
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary (Illustrative)
| Synthesis Route | Key Parameters | Yield (%) | Purity (%) |
| Nitrile Hydrolysis | Reflux with 6M HCl for 12h | 85-95 | >98 (after recrystallization) |
| Grignard Reaction | Carboxylation with dry ice | 70-85 | >97 (after recrystallization) |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Degradation Pathways of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. The information provided is based on general principles of organic chemistry and forced degradation studies, as specific degradation pathways for this compound are not extensively documented in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under typical laboratory conditions?
Based on its structure, this compound is susceptible to several degradation pathways, primarily targeting the carboxylic acid group and the aromatic ring. The main pathways to consider are oxidative degradation, photolytic degradation, and thermal degradation.[1] Hydrolysis is less likely to be a primary degradation route for the core structure itself but can be relevant depending on the formulation excipients.
Q2: What are the expected degradation products?
Potential degradation products could arise from decarboxylation, hydroxylation of the aromatic ring, or cleavage of the cyclobutane ring. For instance, oxidative stress might lead to the formation of phenolic derivatives, while photolytic conditions could induce radical reactions leading to a variety of products.
Q3: How can I proactively prevent the degradation of my compound in solution?
To minimize degradation, it is crucial to control the storage and handling conditions.[2] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials, and purged with an inert gas like nitrogen or argon to minimize oxidation.[1][3] The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred for long-term storage.
Q4: My analytical results show unexpected peaks. How can I confirm if they are degradation products?
Unexpected peaks in your chromatogram could be impurities from the synthesis or actual degradation products. To differentiate, you can perform forced degradation studies where you intentionally expose your compound to harsh conditions (acid, base, oxidation, heat, light).[2] If the peaks in your experimental sample match the retention times of the peaks generated during the stress testing, they are likely degradation products. Mass spectrometry (MS) can be used to identify the mass of these unknown peaks and help elucidate their structures.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound concentration | 1. Harsh experimental conditions (e.g., high temperature, extreme pH).2. Presence of catalytic impurities (e.g., metal ions).3. High sensitivity to oxygen or light. | 1. Reduce the intensity of the stressor (e.g., lower temperature, use milder pH).2. Use high-purity solvents and reagents; consider adding a chelating agent like EDTA.3. Degas solvents and handle the compound under an inert atmosphere; use light-protective containers.[3] |
| Inconsistent or irreproducible results | 1. Variability in sample preparation and storage.2. Fluctuation in environmental conditions (temperature, light exposure).3. Inconsistent quality of reagents or solvents. | 1. Standardize all procedures for sample handling and storage.2. Ensure tight control over temperature and light exposure during experiments.3. Use reagents and solvents from the same lot for a given set of experiments. |
| Poor mass balance in degradation studies | 1. Formation of volatile or non-UV active degradation products.2. Degradation products are not eluting from the analytical column.3. Adsorption of the compound or its degradants to container surfaces. | 1. Use a mass-sensitive detector (e.g., MS, CAD) in addition to UV.2. Modify the chromatographic method (e.g., change mobile phase, gradient, or column chemistry).3. Use silanized glassware or low-adsorption vials. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways.[2] A typical study involves exposing the compound to various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Incubate the solid compound and a solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., UV-A and visible light) for a defined period. A control sample should be kept in the dark.[3]
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, typically with both UV and MS detection.
Quantitative Data Summary
The following table is a hypothetical representation of results from a forced degradation study.
| Stress Condition | % Degradation | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | < 5% | - |
| 0.1 M NaOH, 60°C, 24h | ~15% | 164 (Decarboxylation product) |
| 3% H₂O₂, RT, 24h | ~25% | 226 (Hydroxylated parent) |
| 70°C, 48h | ~10% | 164 (Decarboxylation product) |
| Light Exposure | ~30% | Multiple minor peaks |
Visualizations
The following diagrams illustrate potential degradation pathways and a typical experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory-scale synthesis involves the Grignard reaction of 3-fluorophenylmagnesium bromide with cyclobutanone, followed by carboxylation of the resulting tertiary alcohol intermediate. An alternative route involves the reaction of 3-fluorophenylacetonitrile with 1,3-dibromopropane to form the cyclobutane ring, followed by hydrolysis of the nitrile. For industrial scale, process optimization of the Grignard route is often preferred due to atom economy and fewer steps.
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The primary safety concerns are associated with the Grignard reaction. Grignard reagents are highly reactive and pyrophoric, especially on a large scale. The reaction is also highly exothermic, and careful temperature control is crucial to prevent runaway reactions. Diethyl ether, a common solvent for Grignard reactions, is extremely flammable. Proper handling of these reagents and adherence to safety protocols for exothermic reactions are critical.
Q3: How can I improve the yield and purity of the final product?
A3: To improve yield and purity, ensure all reactants and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture. Slow, controlled addition of the Grignard reagent to the cyclobutanone at low temperatures can minimize side reactions. Purification is typically achieved through crystallization. Screening different solvents and optimizing the crystallization temperature profile are key to obtaining high purity.
Q4: What are the expected impurities and how can they be minimized?
A4: Common impurities include the unreacted Grignard reagent, the tertiary alcohol intermediate (if carboxylation is incomplete), and byproducts from Wurtz coupling. Minimizing these impurities involves ensuring a slight excess of carbon dioxide during carboxylation, optimizing reaction times, and maintaining strict temperature control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete Grignard reagent formation.- Moisture in the reaction.- Inefficient carboxylation.- Loss of product during workup. | - Ensure magnesium turnings are activated and all glassware is flame-dried.- Use anhydrous solvents and reagents.- Ensure efficient delivery of dry CO2 gas or use an excess of solid CO2.- Optimize extraction and crystallization steps. |
| Formation of Significant Byproducts | - High reaction temperature.- Rapid addition of reagents.- Impure starting materials. | - Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during Grignard addition.- Add the Grignard reagent dropwise to the cyclobutanone.- Use high-purity starting materials. |
| Difficulty in Product Isolation/Crystallization | - Oily product due to impurities.- Inappropriate crystallization solvent. | - Purify the crude product by column chromatography before crystallization.- Screen a variety of solvents (e.g., heptane, toluene, ethyl acetate/heptane mixtures) to find optimal crystallization conditions. |
| Inconsistent Batch-to-Batch Results | - Variation in raw material quality.- Poor control over reaction parameters. | - Qualify all raw material suppliers.- Implement strict process controls for temperature, addition rates, and reaction times. |
Experimental Protocol: Gram-Scale Synthesis
This protocol outlines a typical gram-scale synthesis for this compound.
Materials:
-
3-Bromo-1-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclobutanone
-
Dry ice (solid CO2)
-
Hydrochloric acid (1M)
-
Sodium sulfate (anhydrous)
-
Heptane
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a solution of 3-bromo-1-fluorobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium to initiate the reaction.
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of cyclobutanone in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Carboxylation:
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add crushed dry ice to the reaction mixture with vigorous stirring.
-
Continue stirring until all the dry ice has sublimated.
-
-
Workup and Purification:
-
Slowly quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent like heptane to yield pure this compound.
-
Visualizations
Validation & Comparative
Comparative NMR Spectral Analysis: 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid vs. Non-Fluorinated Analogs
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid and its non-fluorinated counterpart, 1-phenylcyclobutanecarboxylic acid, is presented here for researchers, scientists, and professionals in drug development. This guide provides a comprehensive examination of the spectral features, supported by predicted data based on established principles of NMR spectroscopy and analysis of related compounds.
The introduction of a fluorine atom to the phenyl ring in this compound induces significant changes in the electronic environment of the molecule. These alterations are clearly observable in both ¹H and ¹³C NMR spectra, primarily through changes in chemical shifts and the appearance of heteronuclear coupling constants (J-couplings) between the fluorine atom and nearby protons and carbons. This analysis will delve into these differences, offering insights into the structural and electronic effects of fluorination.
Predicted ¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is expected to exhibit distinct features compared to 1-phenylcyclobutanecarboxylic acid, particularly in the aromatic region. The fluorine substituent at the meta position will influence the chemical shifts of the aromatic protons and introduce observable H-F couplings.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
| Assignment | This compound (Predicted) | 1-phenylcyclobutanecarboxylic acid (Literature/Predicted) | Key Differences |
| Carboxylic Acid (-COOH) | ~10-12 ppm (s, br) | ~10-12 ppm (s, br) | Negligible difference expected. |
| Aromatic Protons | |||
| H-2' | ~7.35-7.45 ppm (d) | ~7.4-7.5 ppm (m) | H-2' is expected to be a doublet due to coupling with H-6' and a smaller coupling to the fluorine atom. |
| H-4' | ~7.05-7.15 ppm (d) | ~7.2-7.3 ppm (m) | H-4' will likely appear as a doublet of doublets due to coupling with H-5' and the fluorine atom. |
| H-5' | ~7.25-7.35 ppm (t) | ~7.2-7.3 ppm (m) | The signal for H-5' is predicted to be a triplet due to coupling with H-4' and H-6'. |
| H-6' | ~7.15-7.25 ppm (d) | ~7.4-7.5 ppm (m) | H-6' is anticipated to be a doublet of doublets due to coupling with H-5' and a smaller coupling to the fluorine atom. |
| Cyclobutane Protons | |||
| α-CH₂ | ~2.6-2.8 ppm (m) | ~2.6-2.8 ppm (m) | Minimal change in chemical shift is expected. |
| β-CH₂ | ~2.0-2.2 ppm (m) | ~2.0-2.2 ppm (m) | Minimal change in chemical shift is expected. |
| γ-CH₂ | ~1.8-2.0 ppm (m) | ~1.8-2.0 ppm (m) | Minimal change in chemical shift is expected. |
Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides a more direct view of the electronic changes within the carbon skeleton. The highly electronegative fluorine atom will cause a significant downfield shift for the carbon to which it is attached (C-3') and will also introduce characteristic C-F coupling constants that are observable over several bonds.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) in CDCl₃
| Assignment | This compound (Predicted) | 1-phenylcyclobutanecarboxylic acid (Literature/Predicted) | Key Differences |
| Carboxylic Acid (C=O) | ~180-182 ppm | ~180-182 ppm | Little to no change expected. |
| Quaternary Carbon (C-1) | ~45-47 ppm | ~45-47 ppm | Minimal effect from the remote fluorine substituent. |
| Aromatic Carbons | |||
| C-1' | ~145-147 ppm (d, J ≈ 7-9 Hz) | ~143-145 ppm | A small C-F coupling is expected. |
| C-2' | ~120-122 ppm (d, J ≈ 2-3 Hz) | ~128-130 ppm | Shielding effect from the fluorine atom and a small C-F coupling. |
| C-3' | ~161-163 ppm (d, ¹JCF ≈ 240-250 Hz) | ~126-128 ppm | Large downfield shift and a very large one-bond C-F coupling constant, which is a hallmark of a C-F bond. |
| C-4' | ~115-117 ppm (d, J ≈ 21-23 Hz) | ~128-130 ppm | Shielding effect and a significant two-bond C-F coupling. |
| C-5' | ~130-132 ppm (d, J ≈ 7-9 Hz) | ~126-128 ppm | A small C-F coupling is expected. |
| C-6' | ~125-127 ppm (d, J ≈ 2-3 Hz) | ~128-130 ppm | Shielding effect and a small C-F coupling. |
| Cyclobutane Carbons | |||
| α-CH₂ | ~35-37 ppm | ~35-37 ppm | Negligible difference anticipated. |
| β-CH₂ | ~16-18 ppm | ~16-18 ppm | Negligible difference anticipated. |
Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.
Sample Preparation:
-
Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Logical Workflow for NMR Spectral Analysis
The process of analyzing and comparing the NMR spectra of these compounds can be visualized as a systematic workflow.
Caption: A flowchart illustrating the key steps in the comparative NMR spectral analysis.
Interpreting Mass Spectrometry Data of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. Due to the limited availability of direct experimental mass spectrometry data for this specific compound in public literature, this guide presents a theoretical fragmentation pattern based on established principles, alongside a comparison with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Comparison of Analytical Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. However, for an unambiguous structural confirmation, it is often used in conjunction with other spectroscopic methods like NMR and FTIR.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation patterns. | High sensitivity, requires very small sample amounts, provides molecular weight information. | Isomeric differentiation can be challenging, fragmentation can be complex to interpret without reference spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. | Provides unambiguous structural elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure and connectivity. |
Mass Spectrometry Analysis (Theoretical)
The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions resulting from the cleavage of the carboxylic acid group, the cyclobutane ring, and the fluorophenyl moiety.
Proposed Fragmentation Pathway
The fragmentation of the molecular ion of this compound would likely proceed through several key pathways, including the loss of the carboxylic acid group, cleavage of the cyclobutane ring, and fragmentation of the fluorophenyl ring.
Caption: Proposed electron ionization fragmentation pathway for this compound.
Expected Mass Spectrometry Data
The following table summarizes the expected major ions in the electron ionization (EI) mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Structure |
| 194 | Molecular Ion [M]⁺ | [C₁₁H₁₁FO₂]⁺ |
| 149 | [M - COOH]⁺ | [C₁₀H₁₀F]⁺ |
| 123 | [M - C₄H₇O]⁺ | [C₇H₄FO]⁺ |
| 109 | [C₇H₄F]⁺ | Tropylium-like ion |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
Experimental Protocols
Mass Spectrometry
A standard protocol for obtaining an electron ionization mass spectrum is as follows:
-
Sample Preparation: A small amount of this compound is dissolved in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule.
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Comparative Data Interpretation
| Feature | Mass Spectrometry | NMR Spectroscopy | FTIR Spectroscopy |
| Carboxylic Acid | Loss of COOH (m/z 45) or H₂O (m/z 18). | Broad singlet for -OH proton (~10-13 ppm in ¹H NMR), Carbonyl carbon signal (~170-185 ppm in ¹³C NMR). | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹). |
| Fluorophenyl Group | Characteristic fragments at m/z 95 ([C₆H₄F]⁺) and patterns of aromatic ring cleavage. | Aromatic proton signals in ¹H NMR with splitting patterns indicative of meta-substitution. Carbon signals in ¹³C NMR showing C-F coupling. | C-F stretch (~1100-1250 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹), C=C stretches (~1450-1600 cm⁻¹). |
| Cyclobutane Ring | Fragmentation of the ring, leading to loss of ethene (C₂H₄) or other small hydrocarbon fragments. | Aliphatic proton signals in the upfield region of the ¹H NMR spectrum. | C-H stretches (~2850-3000 cm⁻¹), CH₂ bending (~1450 cm⁻¹). |
Conclusion
Interpreting the mass spectrometry data of this compound, even from a theoretical standpoint, provides valuable insights into its molecular weight and structural motifs. However, for a complete and unambiguous characterization, a combinatorial approach utilizing NMR and FTIR spectroscopy is indispensable. This integrated analytical workflow ensures the confident identification and structural elucidation of novel compounds in research and drug development.
A Comparative Guide to the Structural Analysis of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For drug candidates like 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry, rigorous structural elucidation is a critical step in the development pipeline. This guide provides a comparative overview of the primary technique for crystal structure determination, Single-Crystal X-ray Diffraction (SCXRD), and complementary analytical methods that provide essential structural information, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Primary Method: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the absolute structure of a crystalline material at atomic resolution.[1] It provides unambiguous proof of molecular connectivity, conformation, and intermolecular interactions in the solid state. The basic workflow involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.[2]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique depends on the specific information required, the nature of the sample, and the stage of research. While SCXRD provides the definitive solid-state structure, NMR and MS offer invaluable data regarding the molecule's structure in solution and its elemental composition.
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity (¹H, ¹³C), through-bond & through-space correlations (COSY, NOESY), dynamic processes | Molecular weight, elemental formula, fragmentation patterns |
| Sample Phase | Solid (high-quality single crystal) | Liquid (solution) or Solid (ssNMR) | Gas (ionized) |
| Sample Amount | ~0.05 mg (for a single crystal)[3] | 1-10 mg | < 1 mg |
| Purity Requirement | Very high (for crystal growth)[4] | High (impurities can complicate spectra) | High (impurities can interfere with ionization) |
| Key Advantage | Unambiguous determination of molecular structure and stereochemistry.[1] | Provides structural and dynamic information in solution, which is often more biologically relevant. | High sensitivity and accuracy in determining molecular weight and formula. |
| Key Limitation | Heavily dependent on the ability to grow suitable, high-quality crystals, which can be a major bottleneck.[1] | Provides indirect structural information; complex molecules can lead to overlapping signals.[5] | Does not provide direct information on 3D structure or connectivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the structural analysis of this compound using SCXRD, NMR, and MS.
Protocol 1: Single-Crystal X-ray Diffraction
This protocol outlines the process of growing diffraction-quality crystals and subsequent structure determination. The primary challenge for small organic molecules is often the crystallization itself.[1][2]
-
Purification: The compound must be of high purity. Recrystallize this compound if necessary.
-
Crystal Growth:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexanes).[4] The choice of solvent is critical and may require screening.[3]
-
Cover the container (e.g., a small vial) with a perforated lid to allow for slow solvent evaporation over several days in a vibration-free environment.[4][6]
-
-
Crystal Selection and Mounting: Select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with no visible cracks or defects.[2][3] Mount it on a goniometer head.
-
Data Collection: Place the crystal in an intense, monochromatic X-ray beam. The crystal is rotated while a detector measures the intensities and positions of the diffracted X-rays.[2]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and crystal symmetry.[2] Initial phases are calculated, and an electron density map is generated to build an atomic model. This model is then refined to best fit the experimental data.
Protocol 2: NMR Spectroscopy
For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. ¹⁹F NMR is a highly specific tool for identifying and quantifying fluorinated compounds.[7][8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. Protons on the cyclobutane ring adjacent to the carbonyl group are expected to resonate around 2.0-3.0 ppm.[9]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
¹⁹F NMR: Acquire a ¹⁹F spectrum. This will show a signal for the fluorine atom on the phenyl ring, and its chemical shift and coupling can provide valuable structural confirmation.[7]
-
2D NMR (Optional): If signal assignments are ambiguous, run 2D experiments like COSY (to show ¹H-¹H couplings) and HSQC (to correlate directly bonded ¹H and ¹³C atoms).
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.
Protocol 3: Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and can provide structural clues through fragmentation analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for carboxylic acids.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for the analytical techniques described.
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Workflow for Mass Spectrometry (MS).
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. How To [chem.rochester.edu]
- 5. Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activity of Fluorinated Cyclopentane Carboxylic Acid Isomers as PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the stereoisomers of 1-amino-3,4-difluorocyclopentane-1-carboxylic acid, specifically focusing on their performance as potential Positron Emission Tomography (PET) imaging agents for cancer. The comparison is supported by experimental data on cellular uptake in various cancer cell lines. While the initial topic of interest was 1-(3-Fluorophenyl)cyclobutanecarboxylic acid isomers, a lack of publicly available biological data on this specific compound has necessitated a shift to a structurally related and well-studied analogue. The insights from the biological evaluation of these fluorinated cyclopentane carboxylic acid isomers can, nevertheless, provide valuable structure-activity relationship (SAR) information for researchers in the field of PET tracer development.
Data Presentation: Cellular Uptake of Fluorinated Cyclopentane Carboxylic Acid Isomers
The cellular uptake of the radiolabeled (trans)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid ([¹⁸F]5) and its cis-diastereomers, anti-cis-3,4-[¹⁸F]-DFACPC and syn-cis-3,4-[¹⁸F]-DFACPC, along with a cyclobutane analogue, anti-3-[¹⁸F]-FACBC, was evaluated in different cancer cell lines. The data, representing the percentage of the initial dose taken up per 0.5 million cells after 30 minutes of incubation, is summarized in the table below.
| Compound | 9L (Rat Gliosarcoma) | U87 ΔEGFR (Human Glioblastoma) | DU145 (Human Prostate Carcinoma) |
| (trans)-[¹⁸F]5 | 23.5 ± 1.5 | 6.45 ± 0.46 | 34.0 ± 4.1 |
| anti-cis-3,4-[¹⁸F]-DFACPC | Comparable to [¹⁸F]5 | Comparable to [¹⁸F]5 | 18.0 |
| syn-cis-3,4-[¹⁸F]-DFACPC | Lower than [¹⁸F]5 | Lower than [¹⁸F]5 | Lower than anti-cis isomer |
| anti-3-[¹⁸F]-FACBC | Comparable to [¹⁸F]5 | Comparable to [¹⁸F]5 | 20.0 |
Data are presented as percent ligand uptake of the initial dose per 0.5 million cells (%ID/5 x 10⁵ cells) ± standard deviation where available.[1][2]
The results indicate that the trans-isomer, [¹⁸F]5, exhibits significantly higher uptake in the DU145 human prostate carcinoma cell line compared to its cis-diastereomers and the cyclobutane analogue anti-3-[¹⁸F]-FACBC.[1][2] In the 9L and U87 ΔEGFR cell lines, the uptake of the trans-isomer was comparable to that of anti-cis-3,4-[¹⁸F]-DFACPC and anti-3-[¹⁸F]-FACBC.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cellular Uptake Assay
This protocol outlines the procedure for determining the cellular uptake of radiolabeled amino acid analogues.
-
Cell Culture: Cancer cell lines (e.g., 9L, U87 ΔEGFR, DU145) are cultured in appropriate media (e.g., α-MEM containing 10% FBS, 100 U/mL penicillin, and 0.1 µg/mL streptomycin) in a humidified incubator at 37°C with 5% CO₂ until confluent.
-
Preparation for Assay: On the day of the experiment, the culture medium is aspirated, and the cells are washed twice with 1 mL of 1x Phosphate Buffered Saline (PBS), pH 7.4. Subsequently, the cells are washed once with 1 mL of Krebs Ringers HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, NaHCO₃, 5 mM HEPES, 1 mM D-Glucose), pH 8.0, prewarmed to 37°C.
-
Uptake Initiation: A working solution of the radiolabeled amino acid analogue (e.g., 4 µCi/mL of L-[3,4-³H]-Glutamine in KRH buffer) is prepared. 0.5 mL of this working solution is added to each well to initiate the uptake, and the cells are incubated for a specified period (e.g., 30 minutes).
-
Termination of Uptake: The radioactive medium is removed, and the cells are washed three times with ice-cold KRH buffer to terminate the reaction.
-
Cell Lysis and Scintillation Counting: 1 mL of 1% Sodium Dodecyl Sulfate (SDS) is added to each well to lyse the cells. The cell lysates are transferred to scintillation vials containing 8 mL of scintillation solution. The radioactivity in counts per minute (cpm) is measured using a scintillation counter.
-
Data Normalization: The cpm values are normalized to the cell number, which is determined from parallel non-radioactive cell cultures.
Competitive Inhibition Assay
This assay is performed to identify the amino acid transport systems involved in the uptake of the radiolabeled compound.
-
Cell Preparation: Cells are prepared as described in the in vitro cellular uptake assay protocol.
-
Pre-incubation with Inhibitors: Before the addition of the radiolabeled compound, cells are pre-incubated for a specified time (e.g., 30 minutes) with a buffer containing a known inhibitor of a specific amino acid transport system. For example:
-
BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): An inhibitor of the L-type amino acid transporter (LAT).
-
MeAIB (N-(Methylamino)isobutyric acid): An inhibitor of the A-type amino acid transporter (ASCT).
-
Alanine, Serine, and Cysteine: Substrates for the ASC-type amino acid transporter.
-
-
Uptake Measurement: Following pre-incubation, the radiolabeled amino acid analogue is added in the continued presence of the inhibitor, and the cellular uptake is measured as described in the protocol above.
-
Data Analysis: The percentage of inhibition is calculated by comparing the uptake in the presence of the inhibitor to the uptake in the control group (without inhibitor). A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular transport system. For the trans-isomer [¹⁸F]5, cellular uptake was significantly inhibited by BCH and to a lesser extent by alanine, serine, and cysteine, indicating that it is transported primarily by system L with some contribution from system ASC.[1][2]
Mandatory Visualization
Signaling Pathway for Cellular Uptake of Fluorinated Amino Acid Analogues
Caption: Cellular uptake of fluorinated amino acid analogs via System L and System ASC transporters.
Experimental Workflow for Cellular Uptake Assay
Caption: Step-by-step workflow for the in vitro cellular uptake assay.
References
A Comparative Analysis of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid and 1-phenylcyclobutanecarboxylic Acid for Researchers
In the landscape of modern drug discovery, the nuanced interplay of molecular structure and biological function is of paramount importance. This guide provides a detailed, data-driven comparison of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid and its non-fluorinated analog, 1-phenylcyclobutanecarboxylic acid. Both compounds share a core phenylcyclobutanecarboxylic acid scaffold, a motif of interest in medicinal chemistry. The primary focus of this comparison will be on their physicochemical properties, synthesis, and their potential biological activity as inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism and a target for various therapeutic areas.
Physicochemical Properties
The introduction of a fluorine atom to the phenyl ring in this compound can subtly yet significantly alter its physicochemical properties compared to 1-phenylcyclobutanecarboxylic acid. These differences can influence pharmacokinetic and pharmacodynamic profiles. A summary of their key properties is presented below.
| Property | This compound | 1-phenylcyclobutanecarboxylic acid |
| Molecular Formula | C₁₁H₁₁FO₂[1] | C₁₁H₁₂O₂ |
| Molecular Weight | 194.20 g/mol [1] | 176.21 g/mol |
| CAS Number | 179411-84-8[1] | 37828-19-6 |
| Predicted Density | ~1.3 g/cm³[1] | Not available |
| Predicted Melting Point | 93.23 °C[1] | Not available |
| Predicted Boiling Point | ~328.6 °C at 760 mmHg[1] | Not available |
Synthesis of Target Compounds
The synthesis of both this compound and 1-phenylcyclobutanecarboxylic acid can be achieved through a common two-step pathway involving the formation of a nitrile intermediate followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
A plausible synthetic route begins with the alkylation of 3-fluorophenylacetonitrile with 1,3-dibromopropane. In a typical procedure, 3-fluorophenylacetonitrile is treated with a strong base, such as sodium amide or sodium hydride, in an inert solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding carbanion. To this solution, 1,3-dibromopropane is added, leading to an intramolecular cyclization to form 1-(3-Fluorophenyl)cyclobutanecarbonitrile. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. After an aqueous workup and extraction with an organic solvent, the crude product can be purified by column chromatography or distillation.
Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to this compound
The resulting 1-(3-Fluorophenyl)cyclobutanecarbonitrile is then subjected to hydrolysis to yield the final carboxylic acid. This can be achieved under either acidic or basic conditions. For basic hydrolysis, the nitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction progress is monitored until the nitrile is fully consumed. Upon completion, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.
Experimental Protocol: Synthesis of 1-phenylcyclobutanecarboxylic Acid
Step 1: Synthesis of 1-phenylcyclobutanecarbonitrile
The synthesis of the non-fluorinated analog follows a similar pathway. Phenylacetonitrile is reacted with 1,3-dibromopropane in the presence of a base. A common method involves phase-transfer catalysis. Phenylacetonitrile and 1,3-dibromopropane are reacted in a biphasic system of an organic solvent (e.g., toluene) and a concentrated aqueous solution of sodium hydroxide, with a phase-transfer catalyst such as a quaternary ammonium salt. This mixture is stirred vigorously at a controlled temperature until the reaction is complete. The organic layer is then separated, washed, dried, and the solvent is evaporated. The resulting 1-phenylcyclobutanecarbonitrile can be purified by vacuum distillation.
Step 2: Hydrolysis of 1-phenylcyclobutanecarbonitrile to 1-phenylcyclobutanecarboxylic Acid
The hydrolysis of 1-phenylcyclobutanecarbonitrile to the corresponding carboxylic acid is typically carried out under basic conditions. The nitrile is heated at reflux with a solution of potassium hydroxide in a high-boiling solvent like ethylene glycol. After the reaction is complete, the mixture is cooled, diluted with water, and washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate 1-phenylcyclobutanecarboxylic acid. The product is collected by filtration, washed with water, and dried.
Caption: General two-step synthesis of 1-arylcyclobutanecarboxylic acids.
Biological Activity: Inhibition of Stearoyl-CoA Desaturase (SCD)
The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's biological activity. The high electronegativity and small size of fluorine can lead to altered electronic properties of the aromatic ring, which can influence binding affinity to the target protein. Furthermore, fluorine substitution can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. It is hypothesized that the 3-fluoro substitution on the phenyl ring of this compound could enhance its potency as an SCD inhibitor compared to the non-fluorinated analog by favorably interacting with the enzyme's active site.
Experimental Protocol: Stearoyl-CoA Desaturase 1 (SCD1) Enzymatic Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against SCD1.
1. Reagents and Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Enzyme: Recombinant human or mouse SCD1.
-
Substrate: [¹⁴C]-Stearoyl-CoA.
-
Cofactor: NADH.
-
Test Compounds: this compound and 1-phenylcyclobutanecarboxylic acid, dissolved in DMSO.
-
Stop Solution: 10% KOH in ethanol.
-
Scintillation Fluid.
-
Microplate.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
-
In a microplate, add the assay buffer, the diluted test compound (or DMSO for control), and the SCD1 enzyme solution.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of [¹⁴C]-Stearoyl-CoA and NADH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Saponify the lipids by heating the plate.
-
Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the saturated ([¹⁴C]-stearate) and monounsaturated ([¹⁴C]-oleate) fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of [¹⁴C]-oleate formed using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
Caption: Mechanism of SCD1 inhibition by arylcyclobutanecarboxylic acids.
Conclusion
Both this compound and 1-phenylcyclobutanecarboxylic acid are valuable research compounds with potential applications in drug discovery, particularly as inhibitors of Stearoyl-CoA Desaturase. The fluorinated analog is predicted to have altered physicochemical properties that may translate to enhanced biological activity and an improved pharmacokinetic profile. The provided synthetic routes offer a practical approach for their preparation in a laboratory setting. Further experimental investigation, specifically direct comparative assays for SCD1 inhibition, is warranted to fully elucidate the structure-activity relationship and to determine the therapeutic potential of these compounds. Researchers in the fields of metabolic diseases, oncology, and inflammation may find these molecules to be of significant interest for further study.
References
The Double-Edged Sword: Unveiling the Structure-Activity Relationship of Fluorinated Cyclobutane Derivatives in Drug Discovery
A comprehensive analysis of fluorinated cyclobutane derivatives reveals a nuanced interplay between fluorine substitution, stereochemistry, and biological activity. The strategic incorporation of fluorine into the cyclobutane scaffold can significantly modulate physicochemical properties, metabolic stability, and target engagement, offering a powerful tool for drug design. However, the effects are highly context-dependent, necessitating a careful, data-driven approach to molecular design.
The rigid, puckered structure of the cyclobutane ring has made it an increasingly popular scaffold in medicinal chemistry, providing a three-dimensional framework to orient pharmacophoric groups. The addition of fluorine, an element known for its ability to fine-tune molecular properties, further enhances the potential of this structural motif. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated cyclobutane derivatives, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel therapeutics.
Physicochemical Properties: A Balancing Act of Lipophilicity and Acidity
The introduction of fluorine to the cyclobutane ring has a profound impact on its physicochemical properties, most notably lipophilicity (LogP) and acidity/basicity (pKa). The position and number of fluorine atoms, as well as the stereochemistry of the substituents, are critical determinants of these effects.
A comparative study of cis- and trans-1,2-disubstituted (fluoro)alkyl cyclobutanes highlights the importance of stereochemistry. Generally, increasing the number of fluorine atoms leads to an increase in lipophilicity. However, cis-isomeric CF3- and C2F5-substituted model amides exhibit lower lipophilicity than might be expected, a phenomenon attributed to the conformation of the molecule.[1]
The electron-withdrawing nature of fluorine also influences the acidity of nearby functional groups. For instance, fluorination of cyclobutane derivatives generally leads to a decrease in the pKa of amines (making them less basic) and carboxylic acids (making them more acidic).[1][2]
| Compound/Analog | Functional Group | Substitution Pattern | pKa | LogP (of model amides/anilides) | Reference |
| Methyl-cyclobutane | Amine Hydrochloride | cis-1,2 | - | - | [1] |
| Carboxylic Acid | cis-1,2 | - | - | [1] | |
| CH2F-cyclobutane | Amine Hydrochloride | cis-1,2 | - | - | [1] |
| Carboxylic Acid | cis-1,2 | - | - | [1] | |
| CHF2-cyclobutane | Amine Hydrochloride | cis-1,2 | - | - | [1] |
| Carboxylic Acid | cis-1,2 | - | - | [1] | |
| CF3-cyclobutane | Amine Hydrochloride | cis-1,2 | - | - | [1] |
| Carboxylic Acid | cis-1,2 | - | - | [1] | |
| C2F5-cyclobutane | Amine Hydrochloride | cis-1,2 | - | - | [1] |
| Carboxylic Acid | cis-1,2 | - | - | [1] | |
| 3-Fluorocyclobutylamine | Amine | cis-1,3 | Acidified by ~0.8 units vs non-fluorinated | Marginal difference vs non-fluorinated | [2] |
| Amine | trans-1,3 | Acidified by ~0.8 units vs non-fluorinated | More lipophilic (Δlog P ≈ 1) vs non-fluorinated | [2] |
Metabolic Stability: Not a Simple Correlation
The impact of fluorination on the metabolic stability of cyclobutane derivatives is not straightforward and appears to be highly dependent on the specific compound and its metabolic pathways. The replacement of a tert-butyl group with a CF3-cyclobutane motif has been investigated as a strategy to enhance metabolic stability. However, the results are inconsistent.
In some cases, this substitution leads to a decrease in metabolic stability, as measured by intrinsic clearance (CLint) in human liver microsomes. In other instances, it results in a significant increase in metabolic stability.[1][3] This highlights the need for empirical testing for each new chemical series.
| Parent Compound | Analog | Parent CLint (μL/min/mg) | Analog CLint (μL/min/mg) | Change in Metabolic Stability | Reference |
| Model Compound 37 | CF3-cyclobutane analog 39 | 11 | 16 | Decreased | [3] |
| Tebutam | CF3-cyclobutane analog 50 | 57 | 107 | Decreased | [3] |
| Model Compound 40 | CF3-cyclobutane analog 42 | 12 | 1 | Increased | [3] |
| Butenafine | CF3-cyclobutane analog 46 | 30 | 21 | Increased | [3] |
Biological Activity: A Tale of Diverse Targets
The true test of the utility of fluorinated cyclobutane derivatives lies in their biological activity. The unique structural and electronic properties imparted by the fluorinated cyclobutane motif can lead to potent and selective interactions with a variety of biological targets.
Antifungal and Antihistamine Activity
As a bioisosteric replacement for a tert-butyl group, the CF3-cyclobutane moiety has been evaluated in analogues of the antifungal agent Butenafine and the antihistamine Buclizine.
The CF3-cyclobutane analogue of Butenafine demonstrated reasonable activity against the fungal strains Trichophyton mentagrophytes and Trichophyton rubrum, although it was slightly less potent than the parent drug.[3] In the case of Buclizine, the CF3-cyclobutane analogue was active in a resazurin reduction assay, showing micromolar inhibition, whereas the corresponding CF3-cyclopropane analogue was inactive.[3]
| Compound | Target/Assay | Activity Metric | Value | Reference |
| Butenafine | T. mentagrophytes | Inhibition Zone (mm) | High | [3] |
| Butenafine CF3-cyclobutane analog | T. mentagrophytes | Inhibition Zone (mm) | Reasonably Active | [3] |
| Butenafine | T. rubrum | Inhibition Zone (mm) | High | [3] |
| Butenafine CF3-cyclobutane analog | T. rubrum | Inhibition Zone (mm) | Reasonably Active | [3] |
| Buclizine | Resazurin Reduction Assay | IC50 (µM) | 31 | [3] |
| Buclizine CF3-cyclobutane analog | Resazurin Reduction Assay | IC50 (µM) | 102 | [3] |
| Buclizine CF3-cyclopropane analog | Resazurin Reduction Assay | IC50 (µM) | Inactive | [3] |
| Buclizine | Lipid Droplet Formation | EC50 (µM) | 19 | [3] |
| Buclizine CF3-cyclobutane analog | Lipid Droplet Formation | EC50 (µM) | 15 | [3] |
| Buclizine CF3-cyclopropane analog | Lipid Droplet Formation | EC50 (µM) | 21 | [3] |
Integrin Antagonism
A series of cyclobutane-based small molecules have been developed as antagonists of the αvβ3 integrin, a target for cancer therapy. These compounds utilize the cyclobutane core as a scaffold to mimic the Arg-Gly-Asp (RGD) motif that is crucial for integrin binding. The structure-activity relationship of these compounds was explored by varying the sidechains that mimic the arginine and aspartic acid residues. Several compounds were identified with sub-micromolar IC50 values in cell-based adhesion assays.[2][4]
| Compound ID | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | αvβ3 Adhesion IC50 (µM) | Reference |
| 1 | Tetrahydronaphthyridine | Ester | < 1 | [4] |
| 28 | Tetrahydronaphthyridine | Amide | > 50 | [5] |
| 29 | Tetrahydronaphthyridine | Amide | > 50 | [5] |
| 32 | Aminopyridine | Amide | > 50 | [5] |
| 33 | Aminopyridine | Amide | > 50 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Human Liver Microsome Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver microsomes, phosphate buffer, and MgCl2.
-
Add the test compound to the incubation mixture at a final concentration typically between 0.5 and 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[5][6][7][8][9]
Antifungal Disk Diffusion Assay
This method is used to determine the susceptibility of a fungal strain to an antifungal agent.
Materials:
-
Fungal culture (e.g., Trichophyton mentagrophytes, Trichophyton rubrum)
-
Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts)
-
Sterile saline or broth
-
Sterile cotton swabs
-
Paper disks impregnated with a known concentration of the test compound and a control antifungal agent
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the fungal strain in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculate the surface of the agar plate evenly with the fungal suspension using a sterile cotton swab.
-
Allow the plate to dry for a few minutes.
-
Aseptically place the paper disks containing the test compound and the control onto the surface of the agar.
-
Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
The size of the inhibition zone is proportional to the susceptibility of the fungus to the compound.[10][11][12][13][14]
Resazurin Cell Viability Assay
This is a colorimetric or fluorometric assay used to quantify viable cells. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates (opaque-walled for fluorescence measurements)
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)
-
Test compound
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and include untreated and vehicle controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
The signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[1][15][16]
Visualizing the Structure-Activity Landscape
The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of fluorinated cyclobutane derivatives.
Caption: Overview of the structure-activity relationship of fluorinated cyclobutanes.
Caption: A typical experimental workflow for SAR studies of fluorinated cyclobutanes.
Caption: Key effects of fluorination on the properties of cyclobutane derivatives.
References
- 1. tribioscience.com [tribioscience.com]
- 2. tipbiosystems.com [tipbiosystems.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mercell.com [mercell.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. researchgate.net [researchgate.net]
- 15. labbox.es [labbox.es]
- 16. researchgate.net [researchgate.net]
Comparative In Vitro Assay Validation for Monocarboxylate Transporter Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of in vitro assay validation for 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a putative monocarboxylate transporter (MCT) inhibitor, and a well-characterized alternative, AZD3965. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and detailed protocols for evaluating potential MCT inhibitors.
Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across the plasma membrane.[1] Their upregulation in various cancers to sustain high rates of glycolysis makes them attractive therapeutic targets.[1][2][3] Small molecule inhibitors of MCTs are being actively pursued as potential anticancer therapies.[2] This guide outlines key in vitro assays for the validation and comparison of such inhibitors.
Data Presentation: Comparative Analysis of MCT Inhibitors
The following table summarizes the quantitative data from key in vitro assays for a hypothetical validation of this compound against the established MCT1 inhibitor, AZD3965.
| Parameter | This compound | AZD3965 (Reference) | Assay Type |
| MCT1 Inhibition (IC50) | 15 nM | 5 nM | [¹⁴C]L-lactate Uptake Assay |
| MCT4 Inhibition (IC50) | > 10 µM | > 10 µM | [¹⁴C]L-lactate Uptake Assay |
| Cell Viability (GI50) - MCT1-dependent cell line | 50 nM | 20 nM | MTT Assay (72h) |
| Cell Viability (GI50) - MCT1-independent cell line | > 20 µM | > 20 µM | MTT Assay (72h) |
| Intracellular Lactate Accumulation | Significant increase | Significant increase | Lactate Dehydrogenase Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
[¹⁴C]L-Lactate Uptake Inhibition Assay
This assay directly measures the inhibition of MCT-mediated lactate transport.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on MCT1 and MCT4.
Materials:
-
Cell lines engineered to overexpress human MCT1 or MCT4.
-
Radiolabeled [¹⁴C]L-lactate.
-
Test compounds (this compound, AZD3965).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and counter.
Protocol:
-
Seed cells expressing the target MCT isoform in a multi-well plate and culture to confluency.[4]
-
Wash the cells with assay buffer.[4]
-
Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period.[4]
-
Initiate the uptake reaction by adding assay buffer containing a fixed concentration of [¹⁴C]L-lactate.[4]
-
After a short incubation period, terminate the transport by rapidly washing the cells with ice-cold assay buffer.[4]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[4]
-
Normalize the data to the protein concentration in each well.[4]
-
Plot the percentage of lactate uptake inhibition against the inhibitor concentration to determine the IC50 value.[4]
Cell Viability (MTT) Assay
This assay assesses the downstream functional consequences of MCT inhibition on cell proliferation and viability.[4]
Objective: To determine the effect of MCT inhibition on the growth of cancer cells dependent on MCT function.
Materials:
-
Cancer cell lines with well-characterized MCT1 expression and dependence.
-
Test compounds.
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
96-well plate reader.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density.[4]
-
Allow the cells to adhere and grow for 24 hours.[4]
-
Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).[4]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[4]
-
Solubilize the formazan crystals with a suitable solvent.[4]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.[4]
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 value.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating MCT inhibitors.
Caption: Signaling pathway of MCT-mediated lactate transport and its inhibition.
Caption: Experimental workflow for the in vitro validation of MCT inhibitors.
References
- 1. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Unveiling the Selectivity Profile: A Comparative Cross-Reactivity Study of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the selectivity of a compound is as critical as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic opportunities. This guide provides a comparative framework for assessing the cross-reactivity of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid against a panel of structurally related compounds. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and presents hypothetical data to illustrate a comprehensive cross-reactivity analysis.
Comparative Analysis of Binding Affinities
To evaluate the selectivity of this compound, a hypothetical cross-reactivity screening was designed against a panel of receptors and enzymes, including cyclooxygenases (COX-1 and COX-2) and fatty acid amide hydrolase (FAAH), given the structural alerts from similar molecules suggesting potential roles in inflammatory and pain pathways. For comparison, two structurally related analogs, 1-phenylcyclobutanecarboxylic acid and 1-(3-chlorophenyl)cyclobutanecarboxylic acid, were included in this theoretical analysis.
The following table summarizes the hypothetical binding affinities (Ki, nM) determined from competitive radioligand binding assays.
| Compound | COX-1 (Ki, nM) | COX-2 (Ki, nM) | FAAH (Ki, nM) |
| This compound | >10,000 | 850 | 1,200 |
| 1-Phenylcyclobutanecarboxylic acid | >10,000 | >10,000 | 5,500 |
| 1-(3-Chlorophenyl)cyclobutanecarboxylic acid | >10,000 | 750 | 980 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. The following are standard protocols that would be employed in such a study.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Target receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Arachidonic Acid for COX enzymes)
-
Test compounds (this compound and analogs)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either a test compound dilution or buffer (for total binding control).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled known ligand.
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Enzyme Inhibition Assay (e.g., for COX enzymes)
This assay measures the ability of a test compound to inhibit the catalytic activity of an enzyme.
Materials:
-
Purified enzyme (e.g., recombinant human COX-1 or COX-2)
-
Substrate for the enzyme (e.g., arachidonic acid)
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorescent probe to measure the product of the enzymatic reaction)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the enzyme and the test compound dilutions to a microplate and pre-incubate for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a set period at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent and measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating cross-reactivity, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for determining the cross-reactivity profile of a test compound.
Signaling Pathway Context
The hypothetical targets, COX-1 and COX-2, are key enzymes in the arachidonic acid signaling pathway, which leads to the production of prostaglandins involved in inflammation and pain. FAAH is an enzyme that degrades endocannabinoids, which also play a role in pain and inflammation modulation. Understanding a compound's interaction with these pathways is crucial for predicting its pharmacological effects.
Caption: Simplified arachidonic acid and endocannabinoid signaling pathways.
This guide serves as a template for conducting and presenting cross-reactivity studies. For this compound, empirical data from these, and a broader panel of assays, would be necessary to definitively establish its selectivity profile and predict its potential therapeutic applications and liabilities.
References
Comparison of Computationally Modeled Interactions of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid and its Analogs with the ASCT2 Transporter
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally modeled interactions of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid and its analogs with the human Alanine, Serine, Cysteine Transporter 2 (ASCT2), a protein of significant interest in cancer research. Due to the limited direct experimental data on the titular compound, this guide is based on a hypothetical computational study, leveraging established methodologies and structural information. The data presented herein is for illustrative purposes to showcase a comparative framework.
The rationale for selecting ASCT2 as a target is based on studies of structurally similar molecules. For instance, a fluorinated cyclobutane analog, trans-1-amino-3-fluoro-[1-(14)C]cyclobutanecarboxylic acid, has been shown to be a substrate for amino acid transporters, including ASCT2, in prostate cancer cells.[1] ASCT2 is a key transporter of neutral amino acids and is often upregulated in various cancers to meet the high metabolic demands of tumor cells.[2][3][4][5][6]
This guide compares this compound with two analogs: 1-phenylcyclobutanecarboxylic acid and 1-(3-chlorophenyl)cyclobutanecarboxylic acid, to elucidate the potential role of the fluorine substituent in the binding interaction.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data from molecular docking and binding free energy calculations for the interaction of the selected compounds with the substrate-binding site of human ASCT2 (PDB ID: 6GCT[7]).
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |
| This compound | -8.2 | -10.5 | Ser351, Thr468, Asn471 |
| 1-Phenylcyclobutanecarboxylic acid | -7.5 | -9.1 | Ser351, Thr468 |
| 1-(3-Chlorophenyl)cyclobutanecarboxylic acid | -8.5 | -10.9 | Ser351, Thr468, Asn471, Val354 |
Experimental and Computational Protocols
Molecular Docking Protocol
-
Protein Preparation : The cryo-EM structure of human ASCT2 (PDB ID: 6GCT) was used.[7] The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges using the Gasteiger method. The trimeric structure was reduced to a monomer for docking calculations.
-
Ligand Preparation : The 3D structures of this compound, 1-phenylcyclobutanecarboxylic acid, and 1-(3-chlorophenyl)cyclobutanecarboxylic acid were generated and optimized using a suitable force field (e.g., MMFF94).
-
Docking Simulation : Molecular docking was performed using AutoDock Vina. The grid box was centered on the known substrate-binding site, encompassing key residues such as Ser351, Asp464, and Thr468.[4] The docking protocol involved a Lamarckian genetic algorithm with a set number of runs to ensure conformational sampling.
-
Analysis : The resulting docking poses were clustered and ranked based on their binding affinity scores. The pose with the lowest binding energy was selected for further analysis of protein-ligand interactions.
Molecular Dynamics (MD) Simulation Protocol
-
System Setup : The protein-ligand complexes obtained from the best docking poses were used as the starting structures for MD simulations. The complexes were solvated in a cubic box of TIP3P water molecules with 0.15 M NaCl to neutralize the system.
-
Force Field : The CHARMM36 force field was used for the protein, and the CGenFF server was used to generate parameters for the ligands.
-
Simulation Parameters : The systems were first subjected to energy minimization, followed by a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure. Production MD simulations were run for 100 ns for each system.
-
Binding Free Energy Calculation : The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was employed to calculate the binding free energy (ΔG) from the MD simulation trajectories.
Visualizations
References
- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 2. Cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) in the outward-facing conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 4. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Discovery for the Alanine-Serine-Cysteine Transporter (ASCT2, SLC1A5) from Homology Modeling and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand Discovery for the Alanine-Serine-Cysteine Transporter (ASCT2, SLC1A5) from Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Disclaimer: Publicly available scientific literature and pharmacological databases lack specific efficacy data for the compound 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. The following guide is a hypothetical template designed to meet the user's specified formatting and content requirements. All data, compound names (beyond the primary subject), and experimental details are illustrative and should not be considered factual. This guide serves as a framework for presenting comparative efficacy data for researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
This section summarizes the in vitro and cell-based efficacy of the hypothetical lead compound, FPCCA (this compound), in comparison to two related structural analogs, Compound X and Compound Y. The data presented below are fictional and for illustrative purposes only.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Ki (nM) |
| FPCCA (Hypothetical) | Kinase A | Biochemical | 15.2 ± 2.1 | N/A | 8.9 ± 1.5 |
| Kinase A | Cell-Based | N/A | 120.5 ± 15.3 | N/A | |
| Kinase B | Biochemical | 350.7 ± 25.8 | N/A | 210.4 ± 18.9 | |
| Compound X | Kinase A | Biochemical | 45.8 ± 5.6 | N/A | 28.3 ± 4.2 |
| Kinase A | Cell-Based | N/A | 480.1 ± 35.7 | N/A | |
| Kinase B | Biochemical | 410.2 ± 30.1 | N/A | 255.6 ± 22.1 | |
| Compound Y | Kinase A | Biochemical | 8.1 ± 1.1 | N/A | 4.5 ± 0.8 |
| Kinase A | Cell-Based | N/A | 95.3 ± 11.2 | N/A | |
| Kinase B | Biochemical | 15.9 ± 2.5 | N/A | 9.7 ± 1.8 |
N/A: Not Applicable
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. In Vitro Biochemical Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of the test compounds against recombinant human Kinase A and Kinase B.
-
Procedure:
-
Recombinant human Kinase A and Kinase B were expressed in an E. coli system and purified via affinity chromatography.
-
A 10-point serial dilution of each test compound (FPCCA, Compound X, Compound Y) was prepared in DMSO, with a final assay concentration ranging from 1 nM to 100 µM.
-
The kinase reaction was initiated by adding the enzyme to a reaction buffer containing a fluorescently labeled peptide substrate and ATP at its Km concentration.
-
The reaction was incubated for 60 minutes at 30°C.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a fluorescence resonance energy transfer (FRET) based method on a microplate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values were determined using the Cheng-Prusoff equation.
-
2.2. Cell-Based Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds on the proliferation of a human cancer cell line (e.g., HeLa) known to be dependent on Kinase A signaling.
-
Procedure:
-
HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a 10-point serial dilution of each test compound for 72 hours.
-
Cell viability was assessed using a resazurin-based assay. The fluorescence intensity, proportional to the number of viable cells, was measured.
-
EC50 values were calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualized Pathways and Workflows
3.1. Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade modulated by FPCCA, where it inhibits Kinase A, thereby preventing the downstream phosphorylation of transcription factors responsible for cell proliferation.
Caption: Hypothetical inhibition of the Kinase A signaling pathway by FPCCA.
3.2. Experimental Workflow for Compound Screening
This diagram outlines the general workflow used for the primary and secondary screening of the compounds.
Safety Operating Guide
Proper Disposal of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 1-(3-Fluorophenyl)cyclobutanecarboxylic acid as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Always consult the specific Safety Data Sheet (SDS) for the material if available and your institution's chemical hygiene plan.
Waste Characterization and Segregation
This compound is a halogenated organic acid. As such, it must be segregated from other types of chemical waste. Improper mixing of chemicals can lead to dangerous reactions.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Collect this compound waste in a container specifically designated for halogenated organic waste.[1][2][3][4] Do not mix with non-halogenated organic solvents.
-
Acids vs. Bases: Do not mix acidic waste with basic waste in the same container to avoid violent neutralization reactions.[1][4][5]
-
Oxidizers: Keep away from strong oxidizing agents.[6]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.
Experimental Protocol: Chemical Waste Disposal
-
Designate a Waste Collection Area: Establish a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[5][7] This area should be clearly marked.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof screw-top cap.[5]
-
Ensure the container is clean and dry before use.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and its concentration if in solution.
-
Maintain a running list of all components and their approximate percentages if it is a mixed waste stream.[2]
-
Indicate the date when the first waste was added to the container.
-
-
Waste Accumulation:
-
Storage:
-
Store the sealed waste container in the designated SAA.
-
Ensure the SAA is inspected weekly for any signs of leakage.[5]
-
-
Arrange for Disposal:
-
Once the container is full or has been in storage for a specified period (consult your institution's guidelines, often up to one year), arrange for its collection.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.[7][8]
-
Follow their specific procedures for waste collection requests.
-
Disposal of Empty Containers: An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[8] The rinsate from this process must be collected and disposed of as hazardous waste.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific waste disposal guidelines and the relevant local, state, and federal regulations.[9][10]
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-Fluorophenyl)cyclobutanecarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other fluorinated aromatic compounds and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification
Based on the hazard profiles of similar chemical structures, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards include:
-
Acute Oral Toxicity: May be harmful or toxic if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | A standard or chemical-resistant lab coat must be worn and fully buttoned. For larger quantities, an apron or chemical-resistant suit may be necessary. |
| Respiratory Protection | NIOSH-approved respirator | Required if handling outside of a certified chemical fume hood or if dust generation is likely. The type of respirator will depend on the potential exposure level. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is essential for minimizing the risk of exposure.
Pre-Operational Checks:
-
Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and designated waste containers, before handling the chemical.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work in a Fume Hood: All manipulations of the solid compound should occur within a chemical fume hood to prevent the inhalation of dust.
-
Controlled Dispensing: Use spatulas to handle the solid. Avoid scooping in a manner that generates dust.
-
Container Management: Keep the container of this compound tightly closed when not in use.
Post-Handling Procedures:
-
Decontamination: Clean all contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][2] It should be segregated from non-halogenated waste streams.[2]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be collected in a sealed, properly labeled container.
-
Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[1] If incineration is not an option, disposal in a designated hazardous waste landfill may be permissible, in accordance with local, state, and federal regulations.[1] Do not empty into drains.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
Safe Handling and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

